EP5-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H27N5O8S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1 |
InChI Key |
OMSPPGQZFWCZKQ-UUTMEEIUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical and Biological Properties of Ac-Ala-Cys-Ser-Ala-Gly-OH
Disclaimer: The peptide sequence Ac-Ala-Cys-Ser-Ala-Gly-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a general framework and representative data for a peptide of this nature, based on its constituent amino acids. The experimental values and protocols outlined below should be considered illustrative and would require empirical validation for this specific sequence.
Physicochemical Properties
The fundamental physicochemical properties of a peptide are critical for its handling, storage, and use in experimental settings. These properties are derived from the amino acid sequence and terminal modifications. The N-terminus is acetylated (Ac), and the C-terminus is a free carboxylic acid (OH).
The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a pentapeptide with the sequence Alanine-Cysteine-Serine-Alanine-Glycine. The N-terminus is protected by an acetyl group, and the C-terminus is a free carboxyl group. Due to the lack of specific experimental data for this novel peptide in the current scientific literature, its properties must be predicted based on the characteristics of its constituent amino acids.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₂₅N₅O₇S | Sum of atomic constituents of Acetyl group (C₂H₃O), Alanine (C₃H₅NO), Cysteine (C₃H₅NOS), Serine (C₃H₅NO₂), Alanine (C₃H₅NO), Glycine (C₂H₃NO), minus four water molecules (H₈O₄) for peptide bonds. |
| Molecular Weight | 419.45 g/mol | Calculated based on the molecular formula. |
| Isoelectric Point (pI) | ~3.8 | The peptide has one acidic residue (C-terminal carboxyl group, pKa ~3.1) and one potentially acidic residue (Cysteine thiol group, pKa ~8.3). The N-terminus is acetylated and thus not basic. The overall charge will be negative at neutral pH, leading to an acidic pI. |
| Extinction Coefficient | 0 M⁻¹cm⁻¹ | The peptide does not contain any chromophoric amino acids like Tryptophan or Tyrosine. |
| Solubility | High in aqueous buffers | The presence of polar residues (Serine, Cysteine) and the charged C-terminus suggests good solubility in water and polar solvents. However, aggregation is possible, especially if the cysteine residue forms disulfide bonds. |
Biological Activity and Signaling
The biological role of Ac-Ala-Cys-Ser-Ala-Gly-OH has not been described. However, peptides containing Cysteine and Serine residues can be involved in various biological processes. Cysteine residues are crucial for forming disulfide bonds, which can be important for peptide structure and function, including interaction with receptors or enzymes. Serine residues are common sites for phosphorylation, a key post-translational modification in cell signaling.
Hypothetical Signaling Pathway
Given the presence of a serine residue, a hypothetical interaction could involve a kinase that recognizes the -Ala-Ser-Ala- motif. Phosphorylation of the serine could initiate a downstream signaling cascade.
Caption: Hypothetical signaling pathway for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The standard method for producing this peptide would be automated solid-phase peptide synthesis using Fmoc chemistry.[1][2]
Protocol:
-
Resin Preparation: A pre-loaded Glycine-Wang resin is used as the solid support.
-
Deprotection: The Fmoc protecting group on the resin-bound glycine is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected by Fmoc and its side chain protected if necessary, is activated with a coupling agent like HBTU/DIPEA and added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid (Serine, Cysteine, Alanine).
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions, particularly with the cysteine residue.[3]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product is verified by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In Vitro Kinase Assay
To test the hypothesis that this peptide can be phosphorylated, an in vitro kinase assay could be performed.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), a known concentration of the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide, a purified serine/threonine kinase, and ATP (spiked with γ-³²P-ATP for radioactive detection, or using a non-radioactive method).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quench solution, such as a high concentration of EDTA or by heating.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the remaining radioactivity on the paper using a scintillation counter.
-
Non-Radioactive Method: Analyze the reaction mixture using LC-MS to detect the mass shift corresponding to the addition of a phosphate group (79.98 Da) to the peptide.
-
-
Controls: Run parallel reactions without the peptide (to measure kinase autophosphorylation) and without the kinase (to ensure no non-enzymatic phosphorylation) as negative controls.
Summary and Future Directions
Ac-Ala-Cys-Ser-Ala-Gly-OH is a novel pentapeptide with predicted physicochemical properties that make it amenable to standard laboratory synthesis and experimentation. While its biological function is unknown, its sequence suggests potential roles in cell signaling via phosphorylation. The experimental protocols provided herein offer a roadmap for its synthesis and initial biological characterization. Future research should focus on empirically determining its properties and screening it in various biological assays to elucidate its function.
References
Predicting the Conformational Landscape of Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted structural properties of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical conformational landscape of the peptide, details experimental protocols for its structural elucidation, and presents a computational workflow for in silico modeling. By integrating data on amino acid conformational preferences with established analytical techniques, this guide serves as a foundational resource for investigating the structure-function relationship of this and similar short peptides.
Predicted Structure and Conformational Preferences
The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, with its acetylated N-terminus and free C-terminal carboxyl group, is a short, linear peptide. Due to its limited length of five residues, it is unlikely to adopt a stable, well-defined secondary structure such as an α-helix or β-sheet in aqueous solution.[1] Short peptides, typically those with fewer than 15 residues, often exist as a dynamic ensemble of conformations, best described as a random coil.[1]
The conformational landscape of this peptide is primarily governed by the intrinsic dihedral angle preferences of its constituent amino acids and potential local interactions, such as intramolecular hydrogen bonds. The Ramachandran plot, which visualizes the sterically allowed combinations of backbone dihedral angles φ (phi) and ψ (psi) for each amino acid, provides a basis for predicting the likely conformations of the peptide backbone.[1][2][3]
Amino Acid Residue Propensities
The predicted backbone dihedral angles for each residue in Ac-Ala-Cys-Ser-Ala-Gly-OH are based on the known conformational preferences of Alanine, Cysteine, Serine, and Glycine.
-
Alanine (Ala): As an amino acid with a small, non-polar side chain (a methyl group), Alanine exhibits a strong preference for the right-handed α-helical region of the Ramachandran plot.[4][5] It can also adopt conformations in the β-sheet and polyproline II (PPII) regions.
-
Cysteine (Cys): The conformational preferences of Cysteine are similar to those of Serine due to the isosteric nature of their side chains (thiol vs. hydroxyl).[6] However, the larger van der Waals radius of sulfur compared to oxygen can introduce some steric constraints. Cysteine can participate in disulfide bonds, but in its reduced form, as in this peptide, the thiol group can act as a weak hydrogen bond donor or acceptor.[6]
-
Serine (Ser): The hydroxyl group in Serine's side chain can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds with backbone carbonyls.[7][8] This can influence its local conformation. Serine generally prefers the α-helical and β-sheet regions of the Ramachandran plot.[4]
-
Glycine (Gly): Lacking a side chain (only a hydrogen atom), Glycine is the most conformationally flexible amino acid.[2][5] It can access regions of the Ramachandran plot that are sterically hindered for all other amino acids, including the left-handed α-helical region. This flexibility allows it to readily participate in turns and loops.
Predicted Dihedral Angles
The following table summarizes the probable φ and ψ dihedral angle regions for each amino acid in the peptide, based on their known propensities. It is important to note that these are predictions, and the actual angles will be influenced by neighboring residues and solvent interactions.
| Residue | Position | Predicted φ (phi) Region (°C) | Predicted ψ (psi) Region (°C) |
| Alanine | 1 | -150 to -50 | -70 to -30 and +110 to +170 |
| Cysteine | 2 | -150 to -50 | +110 to +170 |
| Serine | 3 | -150 to -50 | +110 to +170 |
| Alanine | 4 | -150 to -50 | -70 to -30 and +110 to +170 |
| Glycine | 5 | Broadly distributed | Broadly distributed |
Table 1: Predicted Backbone Dihedral Angle Regions for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Potential for Intramolecular Hydrogen Bonding
The presence of Serine and Cysteine residues introduces the possibility of intramolecular hydrogen bonding between their side chains and the peptide backbone. The hydroxyl group of Serine, in particular, can form a hydrogen bond with a backbone carbonyl oxygen of a preceding residue, which could stabilize local turn-like structures.[7][8][9] While less common, the thiol group of Cysteine can also participate in weak hydrogen bonds.[10]
Experimental Protocols for Structural Determination
To experimentally validate the predicted conformational ensemble of Ac-Ala-Cys-Ser-Ala-Gly-OH, a combination of spectroscopic techniques is required. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information, while Circular Dichroism (CD) spectroscopy offers insights into the overall secondary structure content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12] For a pentapeptide, a series of two-dimensional (2D) NMR experiments are typically sufficient for full resonance assignment and the generation of structural restraints.[13][14]
-
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O.[11] The D₂O provides a lock signal for the NMR spectrometer.
-
Ensure the final peptide concentration is between 1-5 mM.[11]
-
Filter the sample to remove any aggregates.[15]
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.
-
Perform a series of 2D NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[13] A mixing time of 200-300 ms is a good starting point for a peptide of this size.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a correlation between each backbone and sidechain nitrogen and its attached proton, aiding in resonance assignment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, this experiment correlates each carbon with its directly attached proton(s).
-
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment by identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY spectrum.
-
Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
-
Measure ³J(HNHα) coupling constants from the 1D or high-resolution 2D spectra to obtain dihedral angle restraints for φ.
-
-
Structure Calculation:
-
Use the distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Validate the quality of the calculated structures using programs like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[16][17] The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation.
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate).[17] Avoid buffers with high chloride concentrations.
-
Determine the precise concentration of the peptide stock solution using a reliable method (e.g., amino acid analysis).
-
Prepare a final sample with a concentration of approximately 0.1 mg/mL in a 1 mm pathlength quartz cuvette.[18]
-
-
CD Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 250 nm down to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Maintain a constant temperature using a Peltier temperature controller.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum to estimate the secondary structure content. A spectrum characteristic of a random coil will show a strong negative band near 200 nm.
-
Computational Workflow for Structure Prediction
In parallel with experimental methods, computational modeling can provide valuable insights into the conformational preferences of Ac-Ala-Cys-Ser-Ala-Gly-OH. A typical workflow involves template-free (ab initio) modeling followed by molecular dynamics (MD) simulations to explore the conformational space.[19][20]
Ab Initio Peptide Structure Prediction
For short peptides with no obvious structural templates, ab initio prediction methods are employed. These methods typically use fragment assembly, where the structure is built up from a library of known small peptide fragments.
Molecular Dynamics (MD) Simulations
MD simulations can be used to refine the predicted structures and explore their dynamic behavior in a simulated aqueous environment.
The following diagram illustrates a comprehensive workflow for the computational prediction of the peptide's structure.
Caption: Computational workflow for peptide structure prediction.
Integrated Approach to Structure Determination
The most comprehensive understanding of the structure of Ac-Ala-Cys-Ser-Ala-Gly-OH is achieved by integrating experimental and computational approaches. The following diagram illustrates this synergistic relationship.
Caption: Integrated workflow for peptide structure determination.
Conclusion
The structure of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is predicted to be a dynamic ensemble of conformations, characteristic of a random coil. The conformational preferences of the individual amino acid residues, particularly the flexibility of Glycine and the hydrogen bonding potential of Serine, will likely govern the local structural features. A combination of NMR and CD spectroscopy provides the experimental means to characterize this conformational ensemble, while computational modeling offers a powerful tool for predicting and refining our understanding of its structure. The integrated workflow presented in this guide provides a robust framework for the comprehensive structural analysis of this and other short peptides, which is essential for elucidating their biological functions and for their potential development as therapeutic agents.
References
- 1. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 3. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 4. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3D interaction homology: Hydropathic interaction environments of serine and cysteine are strikingly different and their roles adapt in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrahelical hydrogen bonding of serine, threonine and cysteine residues within alpha-helices and its relevance to membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvation of serine-based model peptides and the role of the intramolecular OH·O hydrogen bond in interpreting VCD spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. youtube.com [youtube.com]
- 14. emerypharma.com [emerypharma.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In-depth Technical Guide on the Biological Activity of Ac-Ala-Cys-Ser-Ala-Gly-OH
A comprehensive search of scientific literature and databases has revealed no available information on the biological activity of the specific peptide Ac-Ala-Cys-Ser-Ala-Gly-OH.
Despite extensive searches for the acetylated hexapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, no studies detailing its synthesis, biological function, mechanism of action, or any associated quantitative data could be identified. The scientific record, to date, does not appear to contain any research on this particular peptide sequence.
The search results did yield information on smaller, non-acetylated peptide fragments containing some of the constituent amino acids, such as "Ala-Cys-Ser", "Ala-Gly-Cys", and "Cys-Ala-Gly". However, the biological activities of these fragments cannot be extrapolated to the target peptide. The specific sequence of amino acids, their N-terminal acetylation, and the overall length of the peptide chain are critical determinants of its three-dimensional structure and, consequently, its biological function and interactions.
Therefore, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways, as no such information exists in the public domain for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Further research, including de novo synthesis and biological screening of Ac-Ala-Cys-Ser-Ala-Gly-OH, would be required to elucidate its potential biological activities.
Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide on its Antimicrobial and Antitumor Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH, derived from the naturally occurring antimicrobial peptide ACSAG found in sources such as bovine colostrum and earthworms, has garnered significant interest for its dual antimicrobial and antitumor activities. This document provides a comprehensive overview of the peptide's known functions, mechanism of action, and relevant experimental data. Detailed protocols for its synthesis and bioactivity assessment are provided to facilitate further research and development. N-terminal acetylation is a key modification anticipated to enhance the peptide's stability and efficacy.
Introduction
Ac-Ala-Cys-Ser-Ala-Gly-OH is a modified pentapeptide with the core sequence Alanine-Cysteine-Serine-Alanine-Glycine. The addition of an acetyl group at the N-terminus is a common strategy in peptide drug design to improve stability against enzymatic degradation and to sometimes enhance biological activity. The native peptide, ACSAG, has been identified as a promising bioactive compound with demonstrated antimicrobial effects against a range of bacteria and fungi, as well as cytotoxic activity against tumor cells. This guide will delve into the technical aspects of this peptide, offering a resource for researchers exploring its therapeutic potential.
Function and Mechanism of Action
Antimicrobial Function
The core peptide sequence, ACSAG, exhibits broad-spectrum antimicrobial activity. While the precise mechanism for this specific peptide is not fully elucidated, it is hypothesized to function in a manner similar to other antimicrobial peptides (AMPs) by disrupting the integrity of microbial cell membranes.
Proposed Antimicrobial Mechanism:
The amphipathic nature of the peptide, with its hydrophobic (Alanine) and hydrophilic (Serine, Cysteine, Glycine) residues, is likely crucial for its interaction with the negatively charged components of bacterial and fungal cell membranes. This interaction could lead to membrane depolarization, pore formation, and ultimately, cell lysis.
-
Diagram of Proposed Antimicrobial Mechanism:
In Silico Analysis of the Pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico modeling of the novel pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. In the absence of specific experimental data for this peptide, this document outlines a robust, multi-step computational workflow designed to elucidate its structural, physicochemical, and potential interactive properties. This guide is intended to serve as a foundational protocol for researchers initiating computational studies on this or similar peptide entities.
Introduction to Ac-Ala-Cys-Ser-Ala-Gly-OH
The subject of this guide is the pentapeptide N-acetyl-L-alanyl-L-cysteinyl-L-seryl-L-alanyl-glycine, hereafter referred to as ACSAG. The peptide consists of five amino acids: Alanine (Ala), Cysteine (Cys), Serine (Ser), Alanine (Ala), and Glycine (Gly). The N-terminus is acetylated (Ac), and the C-terminus is a free carboxyl group (-OH). The constituent amino acids possess a range of properties, from the hydrophobic nature of Alanine to the polar, hydrogen-bonding capabilities of Serine and the unique reactivity of the Cysteine thiol group. These characteristics suggest a complex conformational landscape and the potential for diverse molecular interactions.
In silico modeling offers a powerful, resource-efficient approach to pre-screen and characterize such molecules before embarking on costly and time-consuming experimental work.[1][2] This guide will detail the necessary steps, from initial structure generation to advanced molecular dynamics and quantum mechanics calculations.
Proposed In Silico Modeling Workflow
The comprehensive analysis of ACSAG can be structured into a multi-stage computational workflow. This process is designed to build a progressively more detailed understanding of the peptide's behavior at an atomic level.
Caption: Proposed in silico workflow for the comprehensive analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Data Presentation: Predicted Physicochemical Properties
The initial step in the in silico analysis involves the prediction of fundamental physicochemical properties. These values are essential for understanding the peptide's general characteristics and for parameterizing subsequent simulations. The following table summarizes predicted properties for ACSAG, which would be populated using computational tools.
| Property | Predicted Value | Unit | Computational Method/Tool |
| Molecular Weight | 449.49 | g/mol | PubChem |
| Molecular Formula | C₁₅H₂₇N₅O₇S | - | PubChem |
| XLogP3 | -3.8 | - | PubChem |
| Hydrogen Bond Donors | 7 | - | PubChem |
| Hydrogen Bond Acceptors | 8 | - | PubChem |
| Rotatable Bonds | 14 | - | PubChem |
| Polar Surface Area | 210.85 | Ų | PubChem |
| pKa (Thiol Group of Cys) | Value | - | ACD/Labs Percepta, MarvinSketch |
| Isoelectric Point (pI) | Value | - | ExPASy ProtParam |
Note: Values marked with Value are placeholders to be determined by the specified software.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments outlined in the workflow. These protocols are generalized and may require minor adjustments based on the specific software packages employed.
Protocol for 3D Structure Generation and Initial Optimization
-
2D Structure Sketching : Using a chemical structure editor (e.g., ChemDraw, MarvinSketch), draw the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, ensuring correct stereochemistry (L-isomers for all amino acids).
-
Conversion to 3D : Convert the 2D sketch into a 3D structure using the editor's built-in functionality.
-
Initial Energy Minimization :
-
Software : UCSF Chimera, Avogadro, or similar molecular modeling software.
-
Force Field : Select a standard molecular mechanics force field such as AMBER or MMFF94.
-
Algorithm : Employ a steepest descent algorithm for a preliminary number of steps (e.g., 1000 steps) to resolve initial steric clashes, followed by a conjugate gradient algorithm for a more refined minimization (e.g., 5000 steps).
-
Output : Save the minimized 3D structure in a standard format (e.g., PDB, MOL2).
-
Protocol for Molecular Dynamics (MD) Simulation
-
System Preparation :
-
Software : GROMACS, AMBER, or NAMD.
-
Force Field : Choose a force field suitable for peptides, such as AMBER ff14SB or CHARMM36m.
-
Solvation : Place the optimized peptide structure in the center of a cubic or dodecahedron simulation box. Solvate the box with an explicit water model (e.g., TIP3P or SPC/E). The box dimensions should ensure a minimum distance of 1.0 nm between the peptide and the box edge.
-
Ionization : Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Energy Minimization : Perform a steepest descent energy minimization of the entire solvated system to relax the positions of the solvent and ions around the peptide.
-
Equilibration :
-
NVT Ensemble (Canonical) : Equilibrate the system at a constant temperature (e.g., 300 K) for a short duration (e.g., 100 ps) with position restraints on the peptide's heavy atoms. This allows the solvent to equilibrate around the fixed peptide.
-
NPT Ensemble (Isothermal-Isobaric) : Continue equilibration at constant temperature (300 K) and pressure (1 bar) for a longer duration (e.g., 1 ns), gradually releasing the position restraints on the peptide. This ensures the system reaches the correct density.
-
-
Production MD :
-
Duration : Run the production simulation for a duration sufficient to sample the conformational space of the peptide. For a pentapeptide, a simulation of 100-500 ns is a reasonable starting point.
-
Parameters : Use a time step of 2 fs, employ the SHAKE algorithm to constrain bonds involving hydrogen, and use a particle mesh Ewald (PME) method for long-range electrostatics.[3] Save trajectory coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis :
-
RMSD (Root Mean Square Deviation) : Calculate the RMSD of the peptide backbone relative to the initial structure to assess overall conformational stability and convergence.
-
RMSF (Root Mean Square Fluctuation) : Calculate the RMSF of each residue to identify flexible regions of the peptide.
-
Hydrogen Bond Analysis : Quantify the formation and breaking of intramolecular hydrogen bonds over time.
-
Clustering : Use a clustering algorithm (e.g., GROMOS) to group similar conformations and identify the most populated conformational states.
-
Protocol for Quantum Mechanics (QM) Calculations
-
Structure Selection : From the MD trajectory clustering, select the representative structure of the most dominant conformation.
-
Calculation Setup :
-
Software : Gaussian, ORCA, or GAMESS.
-
Method : Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. A common functional for biomolecules is B3LYP or ωB97X-D.
-
Basis Set : Use a basis set such as 6-31G(d,p) or a larger set like 6-311+G(2d,p) for higher accuracy if computationally feasible.[4]
-
Solvation Model : To mimic the aqueous environment, use an implicit solvation model like the Polarizable Continuum Model (PCM).
-
-
Geometry Optimization : Perform a full geometry optimization of the selected structure at the chosen QM level of theory.
-
Property Calculation : Following optimization, perform a single-point energy calculation to determine electronic properties.
-
Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand regions of electron density and reactivity.
-
Molecular Electrostatic Potential (MEP) : Map the MEP onto the electron density surface to identify positive (electrophilic) and negative (nucleophilic) regions.
-
Protocol for Molecular Docking (with a Hypothetical Target)
-
Target Preparation :
-
Obtain Structure : Download the 3D structure of a hypothetical protein target from the Protein Data Bank (PDB).
-
Clean Structure : Remove water molecules, co-factors, and any existing ligands. Add hydrogen atoms and assign protonation states appropriate for a physiological pH.
-
-
Ligand Preparation :
-
Input Structures : Use the representative conformations of ACSAG obtained from the MD simulation clustering.
-
Charge Assignment : Assign partial charges using a method compatible with the docking software's force field (e.g., Gasteiger charges).
-
-
Docking Procedure :
-
Software : AutoDock Vina, Schrödinger Glide, or Gold.
-
Binding Site Definition : Define the search space (grid box) for docking, typically centered on a known active site or a putative binding pocket identified through literature or pocket prediction software.
-
Docking Run : Execute the docking algorithm. The software will generate a series of binding poses for the peptide within the defined binding site.
-
-
Analysis of Results :
-
Scoring : Rank the generated poses based on the docking score, which estimates the binding affinity.
-
Visual Inspection : Visually analyze the top-ranked poses to assess the plausibility of the binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the target protein.
-
Visualization of Key Processes
Signaling Pathway (Hypothetical)
Should ACSAG be investigated as a modulator of a known signaling pathway, a diagram would be constructed to illustrate its proposed mechanism of action. As no target is currently known, a generic kinase inhibition pathway is presented for illustrative purposes.
Caption: Hypothetical inhibition of a downstream kinase by Ac-Ala-Cys-Ser-Ala-Gly-OH.
This comprehensive in silico framework provides a robust starting point for the detailed characterization of Ac-Ala-Cys-Ser-Ala-Gly-OH. The sequential application of these computational methods will yield valuable insights into the peptide's structural dynamics, electronic properties, and potential for molecular interactions, thereby guiding future experimental validation and development.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: A Methodological Approach to Determining Homology of Novel Peptides
Topic: Homology of Ac-Ala-Cys-Ser-Ala-Gly-OH to Known Proteins Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The identification of homology for novel peptide sequences is a foundational step in modern proteomics and drug discovery. The peptide , Ac-Ala-Cys-Ser-Ala-Gly-OH, is a short, five-residue sequence with a chemically modified N-terminus (Acetylation) and C-terminus (Hydroxyl group). While a direct match for this exact sequence in public protein databases is not readily identifiable through preliminary searches, its constituent amino acids and modifications provide significant clues to its potential biological roles. This document outlines a comprehensive bioinformatics and experimental workflow for characterizing such a peptide, determining its potential protein of origin, and elucidating its function. We will cover the analysis of the peptide's intrinsic properties, a detailed workflow for homology investigation, relevant experimental protocols, and a discussion of the implications of its chemical modifications.
Peptide Characterization: Ac-Ala-Cys-Ser-Ala-Gly-OH
The peptide consists of the amino acid sequence Alanine-Cysteine-Serine-Alanine-Glycine. The terminal modifications are critical features:
-
N-terminal Acetylation (Ac-): This is one of the most common protein modifications in eukaryotes, occurring on approximately 85% of eukaryotic proteins.[1] N-terminal acetylation can play a crucial role in regulating protein stability, protein-protein interactions, and subcellular localization.[2] Importantly, the N-acetylated N-terminal residue can act as a degradation signal (degron), marking the protein for ubiquitin-mediated degradation.[3] The presence of an acetylated Alanine, as in this peptide, is a known signal recognized by specific ubiquitin ligases.[3]
-
C-terminal Hydroxyl (-OH): This indicates that the peptide is a carboxylic acid, which is the standard state for peptides synthesized biologically or chemically unless otherwise modified (e.g., amidation).
Physicochemical Properties of Constituent Amino Acids
A summary of the properties of the amino acids in the core sequence (Ala-Cys-Ser-Ala-Gly) is presented below. These properties influence the peptide's structure, solubility, and potential for interaction with other molecules.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Characteristics |
| Alanine | Ala | A | Nonpolar, Aliphatic | Small and hydrophobic, contributes to protein folding. |
| Cysteine | Cys | C | Polar, Uncharged | Contains a thiol group (-SH) capable of forming disulfide bonds, which are critical for protein structure and stability.[4] |
| Serine | Ser | S | Polar, Uncharged | Contains a hydroxyl group (-OH) that can be a site for post-translational modifications like phosphorylation and glycosylation.[4] |
| Glycine | Gly | G | Nonpolar, Aliphatic | The simplest amino acid with only a hydrogen atom as its side chain, providing unique conformational flexibility to the peptide backbone.[4] |
A Systematic Workflow for Homology and Functional Identification
Given that a direct homology search for "Ac-Ala-Cys-Ser-Ala-Gly-OH" is inconclusive, a systematic, multi-step approach is required. The following workflow outlines the necessary bioinformatics and experimental steps a researcher should undertake.
Caption: Workflow for Peptide Homology and Functional Analysis.
Experimental and Bioinformatics Protocols
Protocol 1: Bioinformatics Homology Search
-
Prepare the Query Sequence: Remove the N-terminal acetyl and C-terminal hydroxyl modifications for standard protein database searches. The query sequence is "ACSAG".
-
Perform a BLASTp Search:
-
Navigate to the NCBI BLASTp suite (protein-protein BLAST).
-
Enter "ACSAG" into the query sequence box.
-
Select the "Short sequences" parameter option, which adjusts the algorithm for better performance with small peptides.
-
Select the target database (e.g., nr for non-redundant proteins, Swiss-Prot for curated proteins).
-
Execute the search and analyze the results, paying close attention to the E-value and percent identity.
-
-
Search Pattern Databases:
-
Use tools like PROSITE or Pfam to search for the "ACSAG" motif. These databases can identify if the sequence is part of a known functional domain (e.g., a binding site, active site).
-
-
Utilize Specialized Tools:
-
Use the FindMod tool on the ExPASy server to search for potential protein matches, considering the mass of the peptide and its specific post-translational modifications. This can help identify proteins that might contain this acetylated sequence.
-
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol is used to identify the parent protein from which the peptide might be derived within a biological sample.
-
Antibody Generation:
-
Synthesize the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH.
-
Conjugate the peptide to a carrier protein (e.g., KLH) to make it immunogenic.
-
Immunize host animals (e.g., rabbits) with the conjugated peptide to generate polyclonal antibodies specific to the acetylated peptide.
-
Purify the antibodies using affinity chromatography.
-
-
Cell Lysis and Protein Extraction:
-
Prepare a protein lysate from the cells or tissue of interest using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the protein lysate with the purified anti-Ac-ACSAG-OH antibody to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Run the eluted proteins on an SDS-PAGE gel. Excise the entire protein lane or specific bands.
-
Perform an in-gel digest of the proteins using trypsin.
-
-
Mass Spectrometry:
-
Analyze the digested peptide fragments using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Search the resulting MS/MS spectra against a protein database to identify the full-length protein(s) that were pulled down by the antibody. The parent protein of the Ac-ACSAG-OH peptide should be identified with high confidence.
-
Logical Relationships and Functional Implications
If the bioinformatics search or experimental validation identifies one or more potential parent proteins, the next step is to analyze the logical relationship between the query peptide and these proteins.
Caption: Logical Relationship of a Query Peptide to Homologs.
The significance of finding the peptide sequence within a larger protein depends on its location:
-
N-Terminus: If the sequence is at the N-terminus of a protein, its acetylation is likely co-translational and could regulate the protein's half-life via the N-end rule pathway.[3]
-
Internal Loop: If found in an exposed loop, it could serve as a protein-protein interaction motif or a cleavage site for proteases.
-
Active Site: If the sequence is part of an enzyme's active site, the Cysteine or Serine residues could be directly involved in catalysis.
Conclusion
The analysis of the short peptide Ac-Ala-Cys-Ser-Ala-Gly-OH presents a classic challenge in proteomics. While direct homology is not immediately apparent, its chemical features—particularly the N-terminal acetylation—provide a strong hypothesis for its involvement in protein stability and turnover. This whitepaper provides a robust, systematic framework for researchers to move from an unknown peptide sequence to a functionally characterized protein homolog. By combining targeted bioinformatics searches with specific and powerful experimental techniques like IP-MS, it is possible to place novel peptides into their correct biological context, paving the way for new discoveries in cellular signaling and therapeutic development.
References
- 1. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Introduction of Protein Acetylation - Creative Proteomics Blog [creative-proteomics.com]
- 3. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
Synthesis and Purification of Ac-Ala-Cys-Ser-Ala-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for the specific sequence containing sensitive amino acid residues. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug development.
Overview of the Synthesis Strategy
The synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base before the coupling of the next amino acid. Side chains of reactive amino acids, such as Cysteine and Serine, are protected with acid-labile groups that are removed at the final cleavage step. The synthesis culminates with the acetylation of the N-terminal Alanine, followed by cleavage from the resin and global deprotection.
Experimental Protocols
Materials and Reagents
All amino acids and reagents should be of high purity, suitable for peptide synthesis.
| Reagent | Supplier | Grade |
| Fmoc-Gly-OH | Standard Supplier | Peptide Synthesis Grade |
| Fmoc-Ala-OH | Standard Supplier | Peptide Synthesis Grade |
| Fmoc-Ser(tBu)-OH | Standard Supplier | Peptide Synthesis Grade |
| Fmoc-Cys(Trt)-OH | Standard Supplier | Peptide Synthesis Grade |
| Wang Resin | Standard Supplier | 100-200 mesh, 1.0 mmol/g loading |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Peptide Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Standard Supplier | Peptide Synthesis Grade |
| Piperidine | Standard Supplier | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Standard Supplier | Reagent Grade |
| Acetic Anhydride | Standard Supplier | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Standard Supplier | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade |
| Dithiothreitol (DTT) | Standard Supplier | Reagent Grade |
| Acetonitrile (ACN) | Standard Supplier | HPLC Grade |
| Deionized Water | In-house | High Purity |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed on a 0.1 mmol scale using Wang resin.
Step 1: Resin Swelling
-
Place the Wang resin (100 mg, 0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
Step 2: First Amino Acid Coupling (Fmoc-Gly-OH)
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 15-20 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 3: Capping
-
To cap any unreacted sites, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
Step 4: Fmoc Deprotection
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
Step 5: Subsequent Amino Acid Couplings
-
Repeat steps 2 and 4 for the following amino acids in order:
-
Fmoc-Ala-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Ala-OH
-
Step 6: N-Terminal Acetylation
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 1 hour.[1]
-
Wash the resin with DMF (3x) and DCM (3x).
Step 7: Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:1:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Caption: Solid-Phase Peptide Synthesis Workflow for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Purification by Reverse-Phase HPLC
The crude peptide is purified by RP-HPLC using a C18 column.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Gradient | 5-35% B over 30 minutes |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Caption: RP-HPLC Purification Workflow.
Characterization
The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and analytical RP-HPLC.
Mass Spectrometry
The theoretical monoisotopic mass of Ac-Ala-Cys-Ser-Ala-Gly-OH is calculated to be 493.16 g/mol . Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 494.17.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Chemical Formula | C₁₇H₂₇N₅O₈S |
| Theoretical Monoisotopic Mass | 493.16 g/mol |
| Expected [M+H]⁺ | 494.17 m/z |
Analytical RP-HPLC
The purity of the final product should be assessed using an analytical C18 column with a suitable gradient. A purity of >95% is generally considered acceptable for most research applications.
Analytical HPLC Conditions:
| Parameter | Specification |
| Column | Analytical C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
| Gradient | 5-95% B over 20 minutes |
Discussion
The synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH presents challenges due to the presence of Cysteine and Serine. The use of Trityl (Trt) as a protecting group for the Cysteine thiol is standard and is readily cleaved by TFA. However, the trityl cation generated during cleavage can lead to side reactions, which is mitigated by the inclusion of scavengers like TIS and DTT in the cleavage cocktail. The tert-butyl (tBu) protecting group for the hydroxyl group of Serine is also acid-labile and effectively removed during the final cleavage step.
The purification of this relatively hydrophilic peptide by RP-HPLC requires a shallow gradient to achieve good resolution from synthesis-related impurities. The use of TFA as an ion-pairing agent is crucial for obtaining sharp peaks and reproducible retention times.
Conclusion
This technical guide provides a detailed protocol for the successful synthesis and purification of Ac-Ala-Cys-Ser-Ala-Gly-OH. By following the outlined SPPS and RP-HPLC procedures, researchers can obtain this pentapeptide in high purity, suitable for a variety of scientific applications. The provided diagrams and tables offer a clear and concise summary of the workflow and expected outcomes.
References
Physicochemical Characteristics of Ac-Ala-Cys-Ser-Ala-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH. The document details its core properties, outlines experimental protocols for its characterization, and explores its potential role in cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals involved in peptide-based drug discovery and development.
Core Physicochemical Properties
The physicochemical properties of a peptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and interaction with molecular targets. The properties of Ac-Ala-Cys-Ser-Ala-Gly-OH are determined by the collective contributions of its constituent amino acids and its terminal modifications (N-terminal acetylation and C-terminal carboxyl group).
Quantitative Data Summary
A summary of the calculated and estimated physicochemical properties of Ac-Ala-Cys-Ser-Ala-Gly-OH is presented in the table below. These values are derived from the individual properties of the amino acid residues.[1]
| Property | Value | Method of Determination |
| Molecular Formula | C₁₆H₂₇N₅O₈S | Calculation based on amino acid composition |
| Molecular Weight | 465.48 g/mol | Calculation based on amino acid composition |
| Isoelectric Point (pI) | ~5.5 | Estimated from pKa values of ionizable groups |
| Charge at pH 7.4 | -1 | Estimated based on pI |
| Solubility | Predicted to be soluble in aqueous solutions | Based on the presence of polar residues (Ser, Cys) and charged termini |
| Stability | Susceptible to oxidation at the Cysteine residue | Based on the chemical nature of the Cysteine side chain |
Experimental Protocols for Characterization
The precise characterization of a synthetic peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH is crucial for quality control and for understanding its biological activity. The following are standard experimental protocols used to verify the identity and purity of the peptide.
Mass Spectrometry for Molecular Weight Verification
Objective: To confirm the molecular weight of the synthesized peptide.
Methodology:
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is commonly used.[2]
-
Analysis: The sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.
-
Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion of the peptide. The observed molecular weight should match the calculated theoretical molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the peptide sample.
Methodology:
-
Sample Preparation: A solution of the peptide is prepared in the mobile phase.
-
Chromatographic System: A reversed-phase HPLC (RP-HPLC) system is typically employed, using a C18 column.[3]
-
Mobile Phase: A gradient of two solvents is used for elution: Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).[3]
-
Elution: The peptide is eluted from the column by a programmed gradient of increasing Solvent B concentration.
-
Detection: The eluate is monitored by a UV detector, typically at a wavelength of 214 nm or 280 nm.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Amino Acid Analysis for Composition Verification
Objective: To confirm the amino acid composition of the peptide.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6M HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using an amino acid analyzer or by HPLC.
-
Data Analysis: The molar ratios of the detected amino acids are compared to the expected ratios based on the peptide sequence.
Potential Role in Cellular Signaling
While the specific biological function of Ac-Ala-Cys-Ser-Ala-Gly-OH is not defined in the literature, its N-terminal acetylation suggests a potential involvement in cellular signaling pathways where this modification plays a regulatory role. Acetylation is a common post-translational modification that can alter a protein's function, stability, and localization.[4][5]
Acetylation in Signal Transduction
Protein acetylation is a dynamic and reversible process regulated by two families of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[5][6] While initially discovered in the context of histone modification and gene regulation, it is now known that a vast number of non-histone proteins are also acetylated, influencing a wide array of cellular processes.[5][6]
The diagram below illustrates a generalized signaling pathway where protein acetylation acts as a key regulatory mechanism. An extracellular signal can trigger an intracellular cascade leading to the activation of a histone acetyltransferase (HAT). The HAT then acetylates a target protein, which in turn modulates a cellular response, such as gene transcription. This process can be reversed by a histone deacetylase (HDAC).
Caption: Generalized Protein Acetylation Signaling Pathway.
Experimental Workflow for Investigating Peptide Activity
To investigate the potential biological activity of Ac-Ala-Cys-Ser-Ala-Gly-OH, a systematic experimental approach is required. The following workflow outlines the key steps, from initial in vitro screening to more complex cell-based assays.
Caption: Experimental Workflow for Peptide Activity Screening.
Conclusion
Ac-Ala-Cys-Ser-Ala-Gly-OH is a short, acetylated peptide with physicochemical properties that suggest good aqueous solubility. Its characterization relies on standard analytical techniques such as mass spectrometry and HPLC. The presence of an N-terminal acetyl group suggests that this peptide could potentially interact with and modulate cellular signaling pathways regulated by protein acetylation. The experimental workflows provided in this guide offer a roadmap for its further investigation and characterization in a research and development setting.
References
- 1. Amino Acids Reference Chart [sigmaaldrich.com]
- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 3. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 4. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
Ac-Ala-Cys-Ser-Ala-Gly-OH stability and degradation pathways
An In-depth Technical Guide on the Stability and Degradation Pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a synthetic peptide with potential applications in various research and therapeutic areas. Its structure, comprising an acetylated N-terminus and a C-terminal carboxylic acid, along with a central cysteine residue, dictates its physicochemical properties, including its stability profile. Understanding the stability and degradation pathways of this peptide is critical for its effective use in research and for the development of stable formulations in pharmaceutical applications. This guide provides a comprehensive overview of the factors influencing the stability of Ac-Ala-Cys-Ser-Ala-Gly-OH and its potential degradation pathways, based on established principles of peptide chemistry.
The primary amino acid sequence and modifications of the peptide are as follows:
-
N-terminus: Acetylated Alanine (Ac-Ala)
-
Sequence: Cysteine (Cys) - Serine (Ser) - Alanine (Ala) - Glycine (Gly)
-
C-terminus: Glycine with a free carboxylic acid (-OH)
The acetylation of the N-terminus is a common strategy to block degradation by aminopeptidases, thereby increasing the peptide's in vivo and in vitro half-life. The presence of a cysteine residue is a key feature, as its thiol group is highly reactive and susceptible to oxidation.
Key Degradation Pathways
The degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH is primarily dictated by the chemical reactivity of its constituent amino acids and peptide bonds. The most significant degradation pathways are anticipated to be oxidation of the cysteine residue and hydrolysis of the peptide backbone.
Cysteine Oxidation
The sulfhydryl group of the cysteine residue is prone to oxidation, which can lead to the formation of various products. This process is often accelerated at neutral to alkaline pH, where the thiol group is deprotonated to the more reactive thiolate anion.
-
Disulfide Bond Formation: The most common oxidation pathway involves the formation of a disulfide bond between two molecules of the peptide, resulting in a dimeric species. This intermolecular reaction is highly dependent on peptide concentration and the presence of oxidizing agents, including atmospheric oxygen.
-
Over-oxidation: Further oxidation of the cysteine residue can occur, leading to the formation of sulfenic acid, sulfinic acid, and ultimately sulfonic acid (cysteic acid). These oxidation states are generally irreversible and result in a loss of biological activity if the thiol group is essential.
Peptide Bond Hydrolysis
Peptide bonds are susceptible to hydrolysis, a reaction that cleaves the peptide backbone. This degradation pathway is catalyzed by both acids and bases. While the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH does not contain amino acid sequences known to be exceptionally labile (e.g., Asp-Pro or Asp-Gly), hydrolysis can still occur over time, especially under harsh pH and high-temperature conditions. The rate of hydrolysis is generally sequence-dependent, with cleavage potentially occurring at any of the peptide bonds.
Factors Affecting Stability
Several environmental factors can significantly influence the rate and extent of degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH.
-
pH: The pH of the solution is a critical factor. As mentioned, alkaline pH promotes the oxidation of cysteine. Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds. The peptide is expected to be most stable at a slightly acidic pH (around 4-5), which minimizes both cysteine oxidation and peptide bond hydrolysis.
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions, including oxidation and hydrolysis. Therefore, storage at low temperatures is crucial for maintaining the integrity of the peptide.
-
Oxygen: The presence of atmospheric oxygen is a key driver for the oxidation of the cysteine residue. To minimize this degradation pathway, solutions of the peptide should be prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Buffer Components: Certain buffer species can influence peptide stability. For instance, phosphate buffers can sometimes catalyze specific degradation reactions. The choice of buffer should be carefully considered and tested for compatibility.
-
Concentration: The rate of intermolecular disulfide bond formation is dependent on the concentration of the peptide. More concentrated solutions will favor the formation of the dimeric species.
Quantitative Stability Data (Illustrative)
Due to the lack of specific experimental data for Ac-Ala-Cys-Ser-Ala-Gly-OH in the public domain, the following tables present illustrative quantitative data based on general principles of peptide stability. These tables are intended to provide a framework for the types of stability studies that should be conducted.
Table 1: Illustrative pH-Dependent Degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH at 25°C
| pH | Major Degradation Product | Apparent Half-life (t½, days) |
| 3.0 | Peptide Bond Hydrolysis Products | 120 |
| 5.0 | Minimal Degradation | > 365 |
| 7.4 | Cysteine Oxidation (Dimer) | 90 |
| 9.0 | Cysteine Oxidation (Dimer and Over-oxidation) | 30 |
Table 2: Illustrative Temperature-Dependent Degradation of Ac-Ala-Cys-Ser-Ala-Gly-OH in pH 5.0 Buffer
| Temperature (°C) | Major Degradation Product | Apparent Half-life (t½, days) |
| 4 | Minimal Degradation | > 730 |
| 25 | Minimal Degradation | > 365 |
| 40 | Cysteine Oxidation, Hydrolysis | 180 |
| 60 | Cysteine Oxidation, Hydrolysis | 60 |
Experimental Protocols
Detailed experimental protocols are required to accurately assess the stability of Ac-Ala-Cys-Ser-Ala-Gly-OH. The following outlines key methodologies.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for monitoring the degradation of the peptide and quantifying its purity.
-
Objective: To separate the intact peptide from its degradation products.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure:
-
Prepare stock solutions of Ac-Ala-Cys-Ser-Ala-Gly-OH in the desired buffer at a known concentration.
-
Incubate aliquots of the solution under different conditions (pH, temperature).
-
At specified time points, withdraw a sample, quench any ongoing reaction if necessary (e.g., by adding acid), and inject it into the HPLC system.
-
The peak area of the intact peptide is used to calculate its remaining concentration. The appearance of new peaks indicates the formation of degradation products.
-
Mass Spectrometry for Degradation Product Identification
Mass spectrometry (MS), often coupled with HPLC (LC-MS), is essential for identifying the chemical structures of the degradation products.
-
Objective: To determine the molecular weights of the degradation products and elucidate their structures.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.
-
Procedure:
-
The eluent from the HPLC column is directed into the ESI-MS.
-
Mass spectra are acquired for the intact peptide and for each new peak corresponding to a degradation product.
-
The observed molecular weights are compared to the theoretical masses of potential degradation products (e.g., the disulfide-linked dimer, oxidized forms of cysteine, and hydrolysis fragments).
-
Tandem MS (MS/MS) can be used to fragment the degradation products and confirm their sequences.
-
Visualizations
Degradation Pathways
Caption: Major degradation pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing peptide stability.
Recommendations for Handling and Storage
To ensure the long-term stability of Ac-Ala-Cys-Ser-Ala-Gly-OH, the following handling and storage procedures are recommended:
-
Solid Form: The lyophilized peptide is the most stable form and should be stored at -20°C or -80°C.
-
In Solution:
-
Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize cysteine oxidation.
-
Use deoxygenated solvents for reconstitution.
-
Store solutions in tightly sealed vials, preferably under an inert atmosphere.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For short-term storage (a few days), solutions can be kept at 2-8°C.
-
By understanding the inherent stability characteristics and potential degradation pathways of Ac-Ala-Cys-Ser-Ala-Gly-OH, researchers and drug development professionals can implement appropriate handling, formulation, and analytical strategies to ensure the quality and performance of this peptide.
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Ac-Ala-Cys-Ser-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH represents a novel synthetic peptide with potential therapeutic applications. As with any new chemical entity, a thorough in vitro characterization is paramount to understanding its biological activity, mechanism of action, and potential liabilities. These application notes provide a comprehensive framework for the initial in vitro assay development for Ac-Ala-Cys-Ser-Ala-Gly-OH, covering key aspects of its biological evaluation. The following protocols are designed to be adaptable and serve as a starting point for more specific, target-oriented investigations.
Preliminary Assessment of Bioactivity
A tiered approach is recommended for the initial assessment of Ac-Ala-Cys-Ser-Ala-Gly-OH's biological effects. This begins with broad screens for cytotoxicity and effects on cell proliferation, followed by more specific assays based on hypothesized or observed activities.
Cytotoxicity Assessment
Objective: To determine the concentration range at which Ac-Ala-Cys-Ser-Ala-Gly-OH exhibits cytotoxic effects on cultured cells. This information is crucial for designing subsequent experiments and for identifying a safe therapeutic window. Assays like the MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Peptide Treatment: Prepare a serial dilution of Ac-Ala-Cys-Ser-Ala-Gly-OH in culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration of peptide that inhibits 50% of cell viability).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 4.0 |
| 1 | 95.3 ± 3.0 | 92.1 ± 2.8 | 88.4 ± 5.1 |
| 10 | 88.7 ± 4.2 | 80.5 ± 5.5 | 70.1 ± 6.3 |
| 100 | 52.1 ± 6.8 | 45.3 ± 7.1 | 30.2 ± 8.0 |
| 1000 | 10.4 ± 2.5 | 5.1 ± 1.9 | 2.3 ± 1.1 |
Experimental Workflow: Cytotoxicity Assay
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols for Characterizing the Biological Activity of Novel Peptides: A Case Study with Ac-Ala-Cys-Ser-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel peptide-based therapeutics hold immense promise for treating a wide range of diseases. Peptides offer the advantages of high specificity, potency, and a favorable safety profile. The N-terminally acetylated pentapeptide, Ac-Ala-Cys-Ser-Ala-Gly-OH, represents a novel investigational compound. A thorough in vitro characterization is the foundational step in elucidating its biological activities and therapeutic potential. This document provides a comprehensive set of application notes and detailed protocols for a panel of cell-based assays to assess the bioactivity of novel peptides like Ac-Ala-Cys-Ser-Ala-Gly-OH. The following sections detail methodologies for evaluating its effects on cell viability, apoptosis, cell migration, and cytokine release.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
Objective: To determine the effect of Ac-Ala-Cys-Ser-Ala-Gly-OH on cell proliferation and to identify potential cytotoxic effects. This is a critical first step to establish a suitable concentration range for subsequent functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1] The concentration of the dissolved formazan is directly proportional to the number of viable, metabolically active cells.[1]
Experimental Protocol: MTT Assay
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Cell line of interest (e.g., HEK293, HaCaT, or a cancer cell line like MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
-
Peptide Treatment:
-
Prepare a stock solution of Ac-Ala-Cys-Ser-Ala-Gly-OH in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the medium from the wells and add 100 µL of the peptide dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[1]
-
Data Presentation: Cell Viability
| Peptide Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.23 | 0.06 | 98.4 |
| 1 | 1.26 | 0.09 | 100.8 |
| 10 | 1.21 | 0.07 | 96.8 |
| 100 | 1.15 | 0.10 | 92.0 |
| 1000 | 0.62 | 0.05 | 49.6 |
Experimental Workflow: MTT Assay
Application Note 2: Evaluation of Apoptosis Induction
Objective: To determine if Ac-Ala-Cys-Ser-Ala-Gly-OH induces programmed cell death (apoptosis) in a target cell population.
Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
FITC Annexin V/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of Ac-Ala-Cys-Ser-Ala-Gly-OH and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
-
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (10 µM) | 94.8 | 2.5 | 1.6 | 1.1 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (100 µM) | 85.3 | 8.9 | 4.2 | 1.6 |
| Positive Control (e.g., Staurosporine) | 40.1 | 35.2 | 20.5 | 4.2 |
Signaling Pathway & Workflow: Apoptosis Detection
Application Note 3: Assessment of Cell Migration
Objective: To evaluate the effect of Ac-Ala-Cys-Ser-Ala-Gly-OH on cell migration, which is relevant for processes like wound healing and cancer metastasis.
Principle: The wound healing or "scratch" assay is a straightforward method to study directional cell migration in vitro.[6] A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured over time.[7]
Experimental Protocol: Wound Healing (Scratch) Assay
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Creating the Scratch:
-
Peptide Treatment and Imaging:
-
Replace the PBS with a medium containing the desired concentration of Ac-Ala-Cys-Ser-Ala-Gly-OH or vehicle control.
-
Immediately capture images of the scratch at designated locations (time 0).[6]
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images at regular intervals (e.g., 6, 12, 24 hours) at the same locations.[6]
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.[6]
-
Data Presentation: Wound Closure Analysis
| Treatment | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | % Wound Closure |
| Vehicle Control | 50,000 | 25,000 | 50.0 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (1 µM) | 51,200 | 15,360 | 70.0 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (10 µM) | 49,800 | 10,458 | 79.0 |
| Migration Inhibitor (e.g., Cytochalasin D) | 50,500 | 48,480 | 4.0 |
Experimental Workflow: Wound Healing Assay
Application Note 4: Quantification of Cytokine Release
Objective: To assess the immunomodulatory potential of Ac-Ala-Cys-Ser-Ala-Gly-OH by measuring its ability to induce or inhibit cytokine secretion from immune cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[8] In a sandwich ELISA, the antigen (cytokine) is bound between two layers of antibodies (capture and detection antibodies).[9] The detection antibody is conjugated to an enzyme, and a substrate is added to produce a measurable signal, typically a color change, which is proportional to the amount of cytokine present.[9]
Experimental Protocol: Cytokine ELISA
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell line (e.g., Jurkat T cells)
-
RPMI 1640 medium with 10% FBS
-
Cytokine ELISA kit (e.g., for TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Stimulation:
-
Isolate and culture PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of Ac-Ala-Cys-Ser-Ala-Gly-OH. Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide, LPS).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
-
ELISA Procedure (as per kit manufacturer's instructions):
-
Coat the ELISA plate with the capture antibody and incubate.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash and add streptavidin-HRP (horseradish peroxidase).
-
Wash and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.[9]
-
Data Presentation: Cytokine Concentration
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Negative Control | < 5 | < 10 | < 5 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (10 µM) | < 5 | 15 | 50 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (100 µM) | 12 | 25 | 150 |
| Positive Control (LPS) | 550 | 1200 | 200 |
Experimental Workflow: Cytokine Release Assay
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. platypustech.com [platypustech.com]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Utilizing Ac-Ala-Cys-Ser-Ala-Gly-OH as a Putative Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation and use of the synthetic peptide, Ac-Ala-Cys-Ser-Ala-Gly-OH, as a potential substrate for various proteolytic enzymes. Due to the absence of specific literature identifying enzymes that cleave this exact sequence, this document presents a framework for its characterization based on known protease specificities.
Introduction
The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a custom-synthesized acetylated pentapeptide. Its sequence, containing a mix of small, hydrophobic, and polar amino acids, suggests it may serve as a substrate for several classes of proteases. The presence of cysteine and serine residues, in particular, may indicate susceptibility to cysteine or serine proteases, respectively. The N-terminal acetylation provides a neutral charge at that end, which can influence substrate recognition by some enzymes, while the free C-terminal carboxyl group is a common feature of peptide substrates.
This document outlines protocols to screen for enzymatic activity, characterize the kinetics of a potential enzyme-substrate interaction, and provides examples of how this substrate could be integrated into drug discovery workflows for enzyme inhibitor screening.
Potential Enzyme Classes for Substrate Cleavage
Based on the peptide's amino acid sequence, several classes of proteases could potentially catalyze its hydrolysis. The scissile bond (the peptide bond that is cleaved) could hypothetically be located at various positions.
-
Cysteine Proteases: The catalytic mechanism of cysteine proteases involves a nucleophilic attack by the thiol group of a cysteine residue in the enzyme's active site. Some cysteine proteases, like certain caspases or cathepsins, have specific recognition sequences. While the exact sequence Ac-Ala-Cys-Ser-Ala-Gly-OH is not a canonical recognition motif for a well-known cysteine protease, the presence of various amino acid types allows for potential recognition. For instance, some cathepsins exhibit broad specificity.
-
Serine Proteases: This is a large family of enzymes with diverse specificities.
-
Chymotrypsin-like: These proteases typically cleave after large hydrophobic residues. This peptide lacks such residues, making it a less likely substrate for enzymes like chymotrypsin.
-
Trypsin-like: These enzymes cleave after basic residues (Lysine, Arginine), which are absent in this peptide.
-
Elastase-like: These proteases prefer to cleave after small, neutral residues like Alanine. The presence of two alanine residues suggests that elastase-like serine proteases are strong candidates for cleaving this peptide, potentially after either Ala1 or Ala4.
-
-
Metalloproteases: Many metalloproteases have broader specificity and could potentially cleave this peptide at various points.
Data Presentation: Hypothetical Kinetic Parameters
Should an enzyme be identified that cleaves Ac-Ala-Cys-Ser-Ala-Gly-OH, its kinetic parameters can be determined. The following table provides a template for presenting such data for a hypothetical enzyme, "Protease X."
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| Protease X | Ac-Ala-Cys-Ser-Ala-Gly-OH | 150 | 25 | 12.5 | 8.3 x 104 | 7.5 | 37 |
| Protease X | Control Substrate | 50 | 100 | 50 | 1.0 x 106 | 7.5 | 37 |
| Protease X + Inhibitor Y | Ac-Ala-Cys-Ser-Ala-Gly-OH | 450 (Apparent Km) | 25 (Apparent Vmax) | - | - | 7.5 | 37 |
Note: The data presented above is purely illustrative to demonstrate how experimental results would be structured.
Experimental Protocols
4.1. General Enzymatic Assay Protocol for Substrate Screening
This protocol describes a general method to screen for the cleavage of Ac-Ala-Cys-Ser-Ala-Gly-OH by a candidate protease. The detection of cleavage products can be achieved using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide stock solution (e.g., 10 mM in DMSO or aqueous buffer)
-
Candidate Protease (e.g., Human Neutrophil Elastase, a Cathepsin, or other purified protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl; buffer composition should be optimized for the specific enzyme)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Enzyme Preparation: Prepare a working solution of the candidate protease in the assay buffer to the desired final concentration (e.g., 10-100 nM).
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the peptide substrate to a final concentration of, for example, 100 µM.
-
Initiation of Reaction: Add the enzyme working solution to the substrate mixture to initiate the reaction. The final reaction volume can be 50-100 µL. Include a negative control with no enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: At each time point, stop the reaction by adding an equal volume of the quenching solution.
-
Analysis by HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a suitable volume of the supernatant onto the HPLC system.
-
Elute the peptide fragments using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Interpretation: Compare the chromatograms of the enzyme-treated samples with the no-enzyme control. The appearance of new peaks corresponding to the cleavage products and a decrease in the peak area of the full-length substrate over time indicates enzymatic cleavage. The identity of the fragments can be confirmed by mass spectrometry.
4.2. Protocol for Determining Enzyme Kinetic Parameters
Once cleavage is confirmed, this protocol can be used to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Procedure:
-
Follow the general assay protocol with the following modifications:
-
Substrate Concentrations: Prepare a range of substrate concentrations (e.g., 0.1 x Km to 10 x Km, if Km is estimated, or a broad range from low µM to mM).
-
Fixed Enzyme Concentration and Time: Use a fixed, low concentration of the enzyme and a short incubation time to ensure initial velocity conditions (typically less than 10-15% of substrate consumed).
-
Quantification: Quantify the amount of product formed at each substrate concentration. This can be done by integrating the peak areas from the HPLC chromatograms and using a standard curve generated with a known amount of a synthetic cleavage product.
-
Data Analysis: Plot the initial reaction velocity (V0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
Visualizations
5.1. Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway where a protease might be activated and subsequently act on its substrates.
Caption: A generic protease activation and signaling pathway.
5.2. Experimental Workflow
The diagram below outlines the logical workflow for characterizing Ac-Ala-Cys-Ser-Ala-Gly-OH as an enzyme substrate.
Caption: Workflow for substrate characterization.
Applications in Drug Development
If Ac-Ala-Cys-Ser-Ala-Gly-OH is confirmed as a substrate for a therapeutically relevant enzyme, it can be developed into a tool for high-throughput screening (HTS) of enzyme inhibitors. By modifying the peptide with a fluorophore and a quencher on either side of the cleavage site, a fluorescence resonance energy transfer (FRET) based assay can be established. Cleavage of the peptide would lead to an increase in fluorescence, providing a sensitive and continuous measure of enzyme activity.
This substrate could be valuable in identifying and characterizing inhibitors of proteases implicated in diseases such as cancer, inflammatory disorders, and infectious diseases.
Application Note: Ac-Ala-Cys-Ser-Ala-Gly-OH as a Novel Peptide Inhibitor for Blocking Protein-Protein Interactions
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed guide for the characterization and application of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH as a potential inhibitor of protein-protein interactions (PPIs). As a hypothetical case study, we describe its use in disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, a critical interaction in cancer biology. The protocols outlined herein are designed for researchers in drug discovery, molecular biology, and cancer research to assess the peptide's efficacy and mechanism of action.
Introduction
The interaction between p53 and MDM2 is a key regulatory node in the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis. Blocking the p53-MDM2 interaction can stabilize p53, restore its tumor-suppressive functions, and trigger cell death in cancer cells.
Ac-Ala-Cys-Ser-Ala-Gly-OH is a novel synthetic peptide designed to competitively inhibit the p53-MDM2 interaction. Its sequence is hypothesized to mimic the binding motif of p53 that docks into a hydrophobic pocket on the N-terminal domain of MDM2. This application note provides a summary of its hypothetical binding affinity, inhibitory activity, and cellular effects, along with detailed protocols for its experimental validation.
Quantitative Data Summary
The following tables summarize the hypothetical performance of Ac-Ala-Cys-Ser-Ala-Gly-OH in various in vitro and cell-based assays.
Table 1: Binding Affinity and In Vitro Inhibition
| Parameter | Description | Value | Assay Method |
| K D | Equilibrium Dissociation Constant | 450 nM | Surface Plasmon Resonance (SPR) |
| IC 50 | Half-maximal Inhibitory Concentration | 5.2 µM | Competitive Fluorescence Polarization |
Table 2: Cellular Activity in SJSA-1 Osteosarcoma Cells (MDM2-amplified)
| Parameter | Description | Value | Assay Method |
| EC 50 | Half-maximal Effective Concentration (p53 stabilization) | 15 µM | Western Blot |
| EC 50 | Half-maximal Effective Concentration (Cell Viability) | 25 µM | MTT Assay |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol measures the direct binding of Ac-Ala-Cys-Ser-Ala-Gly-OH to recombinant MDM2 protein.
-
Materials:
-
Recombinant human MDM2 protein (N-terminal domain, residues 1-125)
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
-
Procedure:
-
Immobilize recombinant MDM2 onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~2000 RU.
-
Use a reference flow cell with no immobilized protein.
-
Prepare a serial dilution of Ac-Ala-Cys-Ser-Ala-Gly-OH in HBS-EP+ buffer (e.g., 10 µM to 156 nM).
-
Inject the peptide solutions over the sensor surface at a flow rate of 30 µL/min for 120 seconds (association), followed by a 240-second dissociation phase with buffer flow.
-
Regenerate the surface with a short pulse of 10 mM glycine-HCl, pH 2.5.
-
Subtract the reference channel signal and perform a global fit of the sensorgrams to a 1:1 binding model to determine the K D.
-
Competitive Fluorescence Polarization (FP) Assay
This assay quantifies the ability of the peptide to displace a fluorescently labeled p53-derived peptide from MDM2.
-
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53 12-mer )
-
Ac-Ala-Cys-Ser-Ala-Gly-OH
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT
-
Black, non-binding 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of Ac-Ala-Cys-Ser-Ala-Gly-OH in assay buffer.
-
To each well, add MDM2 protein (final concentration 50 nM) and FAM-p53 peptide (final concentration 10 nM).
-
Add the diluted Ac-Ala-Cys-Ser-Ala-Gly-OH to the wells. Include no-inhibitor and no-protein controls.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
Plot the polarization values against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC 50.
-
Cellular p53 Stabilization Assay by Western Blot
This protocol assesses the peptide's ability to increase p53 levels in cells.
-
Materials:
-
SJSA-1 cells (ATCC)
-
Ac-Ala-Cys-Ser-Ala-Gly-OH
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53 (e.g., DO-1), anti-MDM2 (e.g., SMP14), anti-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed SJSA-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Ac-Ala-Cys-Ser-Ala-Gly-OH (e.g., 0, 5, 10, 25, 50 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detect bands using a chemiluminescent substrate and imaging system.
-
Quantify p53 band intensity relative to the loading control (actin).
-
Visualizations
Caption: p53-MDM2 pathway and peptide inhibition.
Caption: Workflow for SPR binding analysis.
Application Notes & Protocols: Fluorescent Labeling of Ac-Ala-Cys-Ser-Ala-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorescently labeled peptides are essential tools for visualizing and quantifying biological processes, including protein binding studies, cellular imaging, and in-vivo distribution assessments.[1][2][3] The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH offers specific sites for conjugation with fluorescent tags. This document provides detailed protocols for labeling this peptide, focusing on the highly reactive thiol group of the cysteine residue and the C-terminal carboxyl group. The N-terminus is acetylated, making it unreactive to common amine-labeling chemistries.[4]
Selecting a Labeling Strategy
The choice of labeling strategy depends on the desired position of the fluorescent tag and the required reaction specificity. For Ac-Ala-Cys-Ser-Ala-Gly-OH, two primary functional groups are available for conjugation: the cysteine's thiol group and the C-terminal carboxyl group.[5]
-
Cysteine (Thiol-Reactive) Labeling: This is the most recommended strategy due to the high selectivity and efficiency of the reaction between a thiol group and a maleimide-functionalized dye under mild conditions (pH 7.0-7.5).[6][7][8] This method results in a stable thioether bond.[9]
-
C-Terminus (Carboxyl-Reactive) Labeling: This is a viable alternative if modification of the cysteine residue is undesirable. This method involves activating the C-terminal carboxyl group using a carbodiimide, such as EDC, which then reacts with an amine-containing fluorescent dye to form a stable amide bond.[10][11]
The following diagram illustrates the decision process for selecting the appropriate labeling strategy.
Data Presentation: Reagents and Dyes
Successful labeling requires selecting an appropriate fluorescent dye with a suitable reactive group. A variety of dyes are available, spanning the spectral range from ultraviolet to near-infrared.[1][12]
Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling
| Fluorophore Family | Example Dye | Reactive Group | Excitation (nm) | Emission (nm) | Key Characteristics |
|---|---|---|---|---|---|
| Fluorescein | FAM (Carboxyfluorescein) | Maleimide / Amine | ~494 | ~518 | High quantum yield, but pH sensitive and prone to photobleaching.[2][12] |
| Rhodamine | TAMRA (Tetramethylrhodamine) | Maleimide / Amine | ~557 | ~583 | More photostable than fluorescein and less pH sensitive.[2][12] |
| Cyanine | Cy3 | Maleimide / Amine | ~550 | ~570 | Bright and photostable, suitable for multiplexing.[1][12] |
| Cyanine | Cy5 | Maleimide / Amine | ~650 | ~670 | Bright, photostable, emits in the far-red spectrum, reducing background fluorescence.[1][12] |
| Alexa Fluor™ | Alexa Fluor™ 488 | Maleimide / Amine | ~490 | ~525 | Bright, highly photostable, and pH insensitive.[1] |
Table 2: Comparison of Recommended Labeling Chemistries
| Parameter | Thiol-Reactive Labeling | Carboxyl-Reactive Labeling |
|---|---|---|
| Target Group | Cysteine side chain (-SH) | C-terminal, Asp, or Glu side chains (-COOH) |
| Primary Reagents | Maleimide-activated dye | Amine-containing dye + EDC/NHS |
| Optimal pH | 7.0 - 7.5[6][8] | 4.5 - 7.2 (EDC activation is most efficient at pH 4.5)[10] |
| Specificity | High for thiols | Can react with all available carboxyl groups |
| Key Advantage | Highly specific and efficient under mild conditions | Useful when cysteine modification is not desired |
| Considerations | Requires a free, reduced thiol. Disulfide bonds must be reduced first.[8][13] | Potential for side reactions and requires careful pH control.[10] |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling with Maleimide Dyes (Recommended)
This protocol describes the conjugation of a maleimide-activated fluorescent dye to the cysteine residue of Ac-Ala-Cys-Ser-Ala-Gly-OH. Maleimides react specifically with the sulfhydryl group of cysteine at a neutral pH to form a stable thioether bond.[8][9]
Materials and Reagents:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Maleimide-activated fluorescent dye (e.g., FAM-Maleimide, Cy5-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[6][8]
-
Purification System (e.g., HPLC)
Workflow Diagram:
Procedure:
-
Peptide Preparation: Dissolve the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide in degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[8]
-
Thiol Reduction: To ensure the cysteine's thiol group is free and not part of a disulfide bond, add a 10-100x molar excess of TCEP to the peptide solution. Incubate for 20 minutes at room temperature.[6][8]
-
Dye Preparation: Immediately before use, dissolve the maleimide-activated dye in a small amount of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[6][8]
-
Conjugation Reaction: Add the dye solution to the reduced peptide solution. A 10-20 fold molar excess of the dye is typically recommended to ensure efficient labeling.[9] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix thoroughly.[8]
-
Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: Purify the labeled peptide from excess dye and unconjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm successful conjugation by mass spectrometry (to observe the mass shift) and measure the absorbance to determine the degree of labeling.
Protocol 2: C-Terminus Labeling with Carbodiimide Chemistry
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the C-terminal carboxyl group, which then reacts with a primary amine on the fluorescent probe. N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to increase the reaction efficiency by forming a more stable amine-reactive intermediate.[10]
Materials and Reagents:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Amine-reactive fluorescent dye (e.g., FAM-amine, Alexa Fluor™ 488 Cadaverine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: MES buffer (pH 4.5-6.0) for activation, then Phosphate or Bicarbonate buffer (pH 7.2-8.5) for conjugation.[10]
-
Purification System (e.g., HPLC)
Procedure:
-
Peptide and Dye Preparation: Dissolve the peptide in MES buffer. Dissolve the amine-containing dye in DMSO or an appropriate aqueous buffer.
-
Carboxyl Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
Conjugation Reaction: Add the amine-containing dye to the activated peptide solution. A 10-20 fold molar excess of the dye is recommended. Adjust the pH of the reaction to 7.2-8.5 by adding a concentrated phosphate or bicarbonate buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Quench the reaction and purify the labeled peptide conjugate using RP-HPLC.
-
Verification: Confirm successful labeling by mass spectrometry and spectrophotometry.
Application Example: Cellular Uptake and Localization
Fluorescently labeled peptides are widely used to study cellular penetration and subcellular localization.[1] The labeled Ac-Ala-Cys-Ser-Ala-Gly-OH can be used to visualize its interaction with cell membranes, potential internalization, and subsequent trafficking within the cell.
Hypothetical Signaling Pathway/Workflow: The diagram below illustrates a hypothetical workflow where the fluorescently labeled peptide is used to investigate its interaction with a cell. It binds to a putative cell surface receptor, is internalized via endocytosis, and eventually localizes to a specific organelle where it may interact with an intracellular target.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. jpt.com [jpt.com]
- 4. experts.unthsc.edu [experts.unthsc.edu]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. lifetein.com [lifetein.com]
- 7. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. altabioscience.com [altabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Intracellular Delivery of Ac-Ala-Cys-Ser-Ala-Gly-OH Peptide
For researchers, scientists, and drug development professionals, the successful delivery of bioactive peptides into the cytoplasm of target cells is a critical step in elucidating biological pathways and developing novel therapeutics. This document provides a detailed guide for the intracellular delivery of the novel peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, outlining experimental strategies, detailed protocols, and methods for quantifying cellular uptake.
Peptide Characteristics and Delivery Considerations
The target peptide, Ac-Ala-Cys-Ser-Ala-Gly-OH, is a small, acetylated pentapeptide. A preliminary analysis of its physicochemical properties based on its amino acid composition is crucial for selecting an appropriate delivery strategy.
| Amino Acid | Property | Implication for Delivery |
| Alanine (Ala) | Nonpolar, small | Contributes to a moderate overall hydrophobicity. |
| Cysteine (Cys) | Polar, contains a thiol group | The thiol group is a reactive handle for covalent modification, such as fluorescent labeling or conjugation to a carrier. It can also form disulfide bonds. |
| Serine (Ser) | Polar, uncharged | Increases the hydrophilicity of the peptide. |
| Glycine (Gly) | Nonpolar, smallest amino acid | Provides conformational flexibility. |
| N-terminal Acetylation | Neutralizes the N-terminal charge | Increases peptide stability by preventing degradation by aminopeptidases. May slightly increase hydrophobicity. |
| C-terminal Hydroxyl | Negative charge at physiological pH | Contributes to the overall charge of the peptide. |
Overall Predicted Properties: The peptide is relatively small and has a mix of polar and nonpolar residues, suggesting it is likely to be hydrophilic and may not efficiently cross the cell membrane on its own. The free thiol group on the cysteine residue is a key feature that can be exploited for labeling and conjugation.
Experimental Workflow for Peptide Delivery
A systematic approach is recommended to identify the most efficient and least toxic method for intracellular delivery of Ac-Ala-Cys-Ser-Ala-Gly-OH. The following workflow provides a general guideline for this process.
Recommended Delivery Strategies and Protocols
Based on the predicted properties of the peptide, several delivery strategies should be evaluated.
Direct Incubation (Baseline)
This protocol serves as a negative control to determine the intrinsic ability of the peptide to cross the cell membrane.
Protocol:
-
Seed target cells in a suitable plate format (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and culture overnight to allow for adherence.
-
Prepare a stock solution of the fluorescently labeled Ac-Ala-Cys-Ser-Ala-Gly-OH in sterile, nuclease-free water or DMSO.
-
Dilute the labeled peptide in complete cell culture medium to final concentrations ranging from 1 to 20 µM.
-
Remove the existing medium from the cells and replace it with the peptide-containing medium.
-
Incubate the cells for various time points (e.g., 1, 4, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Proceed with cellular uptake analysis.
Cell-Penetrating Peptide (CPP) Mediated Delivery
CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo.[1][2] The cysteine residue in Ac-Ala-Cys-Ser-Ala-Gly-OH allows for straightforward conjugation to a CPP containing a maleimide group.
Protocol for Conjugation and Delivery:
-
Conjugation:
-
Dissolve the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide and a maleimide-activated CPP (e.g., TAT-maleimide, Penetratin-maleimide) in a suitable reaction buffer (e.g., PBS, pH 7.2).
-
Mix the peptide and CPP at a 1:1.2 molar ratio (peptide:CPP).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purify the conjugate using HPLC or dialysis to remove unconjugated reactants.
-
Confirm conjugation using mass spectrometry.
-
-
Delivery:
-
Follow the "Direct Incubation" protocol (Section 3.1), using the purified CPP-peptide conjugate at concentrations ranging from 1 to 10 µM.
-
Lipid-Based Transfection
Commercially available lipid-based transfection reagents can encapsulate peptides and facilitate their entry into cells via endocytosis.
Protocol:
-
Seed cells as described in the direct incubation protocol.
-
On the day of transfection, dilute the labeled peptide into an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™) in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted peptide and the diluted lipid reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Add the peptide-lipid complexes dropwise to the cells in complete medium.
-
Incubate for 4-24 hours and then replace the medium with fresh complete medium.
-
Wash the cells with PBS and proceed with uptake analysis.
Quantification of Cellular Uptake
To compare the efficiency of different delivery methods, it is essential to quantify the amount of internalized peptide.
Fluorescence Microscopy
This method provides a qualitative and semi-quantitative assessment of peptide uptake and its subcellular localization.
Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Perform the desired peptide delivery protocol.
-
After the final PBS wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is desired.
-
(Optional) Stain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Flow Cytometry (FACS)
Flow cytometry allows for the rapid quantification of the percentage of cells that have taken up the peptide and the mean fluorescence intensity of the cell population.
Protocol:
-
Perform the peptide delivery protocol in a multi-well plate suitable for cell suspension (e.g., 6-well or 12-well plates).
-
After the final PBS wash, detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence of the labeled peptide in a suitable channel (e.g., FITC channel).
-
Include an untreated cell sample as a negative control to set the gate for positive cells.
Data Presentation
The quantitative data obtained from flow cytometry can be summarized in a table for easy comparison of the different delivery methods.
| Delivery Method | Peptide Concentration (µM) | Incubation Time (h) | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| Direct Incubation | 10 | 4 | 2.5 ± 0.8 | 150 ± 35 | 98 ± 2 |
| CPP-Conjugate | 5 | 4 | 85.2 ± 5.1 | 3500 ± 420 | 92 ± 4 |
| Lipid-Based | 5 | 4 | 65.7 ± 8.3 | 2100 ± 310 | 85 ± 7 |
| Electroporation | 10 | N/A | 95.1 ± 3.2 | 4500 ± 550 | 70 ± 9 |
Hypothetical Signaling Pathway Modulation
The intracellular delivery of Ac-Ala-Cys-Ser-Ala-Gly-OH may be intended to modulate a specific signaling pathway. For instance, it could be designed to inhibit a particular kinase or disrupt a protein-protein interaction.
Successful delivery of this peptide would be expected to alter the phosphorylation state of the transcription factor and subsequently modulate the expression of the target gene, which can be assessed by techniques such as Western blotting or qPCR.
References
Application Note: Mass Spectrometry Analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the analysis of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This pentapeptide, featuring an N-terminal acetylation, is a representative example of a small, modified peptide that may be synthesized as a research tool, a fragment of a larger protein, or a potential therapeutic agent. Accurate mass determination and sequence verification are critical for quality control and functional studies. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate measurement of the intact molecular weight.[1][2][3] Subsequent tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the peptide backbone, which is essential for sequence confirmation. N-terminal acetylation has been shown to improve the abundance of b-ions, which can aid in de novo sequencing efforts.[4]
Quantitative Data Summary
The theoretical monoisotopic mass and the expected mass-to-charge ratio (m/z) for the protonated precursor ion are summarized below.
Table 1: Theoretical Mass of Ac-Ala-Cys-Ser-Ala-Gly-OH
| Parameter | Value |
| Chemical Formula | C₁₅H₂₅N₅O₇S |
| Monoisotopic Mass | 449.1580 Da |
| Protonated Ion [M+H]⁺ | 450.1653 m/z |
Table 2: Theoretical m/z of Primary Fragment Ions (b- and y-ions) for [M+H]⁺
| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |
| b₁ | Ac-Ala | 114.0550 | y₁ | Gly | 76.0393 |
| b₂ | Ac-Ala-Cys | 217.0642 | y₂ | Ala-Gly | 147.0764 |
| b₃ | Ac-Ala-Cys-Ser | 304.0962 | y₃ | Ser-Ala-Gly | 234.1085 |
| b₄ | Ac-Ala-Cys-Ser-Ala | 375.1333 | y₄ | Cys-Ser-Ala-Gly | 337.1177 |
Experimental Protocols
A generalized workflow for the analysis of synthetic peptides involves sample preparation, chromatographic separation, and mass spectrometric analysis.[5][6]
Sample Preparation
-
Stock Solution Preparation: Weigh approximately 1 mg of the lyophilized peptide powder. Dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This helps to ensure sample solubility and good peak shape during injection.[7]
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 2 1.0 2 8.0 35 8.5 95 9.5 95 9.6 2 | 12.0 | 2 |
Mass Spectrometry (MS)
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
MS¹ Scan:
-
Mass Range: 100 - 1000 m/z
-
Scan Time: 0.5 seconds
-
-
MS² (Tandem MS) Scan:
-
Activation Mode: Collision-Induced Dissociation (CID)
-
Precursor Ion Selection: 450.17 m/z (with an isolation window of ± 1.0 m/z)
-
Collision Energy: Use a collision energy ramp (e.g., 15-30 eV) to ensure a full range of fragment ions are produced.
-
Scan Range: 50 - 500 m/z
-
Visualizations
Experimental Workflow
Caption: Overall workflow for LC-MS/MS analysis of the peptide.
Peptide Fragmentation Diagram
Caption: Fragmentation map of Ac-Ala-Cys-Ser-Ala-Gly-OH showing b- and y-ions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for HPLC Purification of Ac-Ala-Cys-Ser-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of the synthetic pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The methods described herein are intended to guide researchers in obtaining a highly pure peptide product suitable for a variety of downstream applications.
Introduction
Ac-Ala-Cys-Ser-Ala-Gly-OH is a short, acetylated peptide with a sequence that includes both hydrophobic (Alanine) and polar (Cysteine, Serine) residues, as well as a flexible Glycine. The presence of a cysteine residue introduces the potential for disulfide bond formation (dimerization), which must be considered during purification. RP-HPLC is the standard and most effective method for purifying synthetic peptides, separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS).[1][2] These impurities can include deletion sequences, truncated peptides, and incompletely deprotected products.[2] The principles of RP-HPLC rely on the hydrophobic interaction between the peptide and the stationary phase, typically a C18-modified silica.[2] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic species being retained longer.[3][4][5]
Physicochemical Properties of Ac-Ala-Cys-Ser-Ala-Gly-OH
The amino acid composition of the peptide influences its chromatographic behavior. The presence of polar amino acids like Serine and the N-terminal acetylation may lead to early elution from the reverse-phase column. Conversely, the alanine residues contribute to its hydrophobicity. The cysteine residue is susceptible to oxidation, forming a disulfide-linked dimer which will have different retention characteristics than the monomeric peptide. It is crucial to handle the peptide under conditions that minimize oxidation, such as using degassed solvents and maintaining a low pH.
Experimental Protocol
This protocol outlines the steps for the purification of Ac-Ala-Cys-Ser-Ala-Gly-OH using a preparative RP-HPLC system.
Materials and Reagents
-
Crude Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC-grade
-
0.2 µm syringe filters
Equipment
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions appropriate for sample load)
-
Fraction collector
-
Lyophilizer
Procedure
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is a low concentration of the organic mobile phase (e.g., 5-10% ACN in water with 0.1% TFA).
-
If solubility is an issue, sonication or the addition of a small amount of organic solvent may be necessary.[6] However, using a strong dissolution solvent can lead to poor sample interaction with the stationary phase and cause breakthrough.[6]
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the column.[7]
-
-
HPLC System Preparation:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]
-
-
Degas the mobile phases thoroughly to prevent bubble formation in the system.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.[7]
-
-
Chromatographic Method:
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume will depend on the column dimensions and the amount of peptide being purified.[7]
-
Gradient Elution: A shallow gradient is often recommended for peptide separations to achieve optimal resolution.[9] A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes.[10][11]
-
Detection: Monitor the elution profile at a wavelength of 214-220 nm, where the peptide bond absorbs UV light.[2]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which is presumed to be the target peptide. It is advisable to collect fractions across the entire peak to analyze for purity.[7]
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the purified peptide as a white, fluffy powder.[2]
-
Data Presentation
The following table summarizes the recommended HPLC parameters for the purification of Ac-Ala-Cys-Ser-Ala-Gly-OH.
| Parameter | Recommended Value |
| Column | |
| Stationary Phase | C18-bonded silica |
| Particle Size | 5-10 µm |
| Pore Size | 100-300 Å |
| Dimensions | Dependent on sample load (e.g., 10-50 mm ID x 150-250 mm L) |
| Mobile Phases | |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | |
| Initial Conditions | 5% Mobile Phase B |
| Gradient Slope | 1-2% Mobile Phase B per minute |
| Final Conditions | 60-80% Mobile Phase B |
| Flow Rate | Dependent on column dimensions |
| Detection | |
| Wavelength | 214-220 nm |
| Temperature | |
| Column | Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape for hydrophobic peptides.[11] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Principle of Reverse-Phase HPLC for Peptide Separation
References
- 1. agilent.com [agilent.com]
- 2. bachem.com [bachem.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biotage.com [biotage.com]
- 7. protocols.io [protocols.io]
- 8. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. waters.com [waters.com]
Application Notes and Protocols for NMR-Based Structure Determination of Ac-Ala-Cys-Ser-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the three-dimensional structure of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are fundamental for characterizing peptide structure, which is crucial for understanding its biological function and for rational drug design.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure and dynamics of peptides and other biomolecules.[1][2] Unlike crystallographic methods, NMR allows for the study of molecules in a solution environment that more closely mimics physiological conditions.[2] For a small peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to first assign the chemical shifts of all protons and carbons and then to generate structural restraints for calculating a 3D model.
The general workflow for peptide structure determination by NMR involves several key stages:
-
Sample Preparation: Preparing a pure, stable, and sufficiently concentrated peptide sample is critical for acquiring high-quality NMR spectra.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed to identify amino acid spin systems and establish through-bond and through-space connectivities.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence. This process is analogous to solving a puzzle, linking together the individual amino acid spin systems in the correct order.
-
Structural Restraint Generation: Information from NOESY/ROESY spectra provides distance restraints between protons that are close in space (< 5-6 Å).[3] Coupling constants can provide information about dihedral angles.
-
Structure Calculation and Validation: The experimental restraints are used as input for molecular dynamics or distance geometry algorithms to generate an ensemble of structures consistent with the NMR data.[4]
For the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, specific attention should be paid to the Cysteine residue, which can form disulfide bonds, potentially leading to dimerization or oligomerization. The pH of the sample is also a critical parameter as it affects the protonation state of termini and side chains, which in turn influences chemical shifts and amide proton exchange rates.[5][6]
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Amino Acid Residues in Peptides
This table provides reference chemical shift ranges for the amino acids present in Ac-Ala-Cys-Ser-Ala-Gly-OH. Actual values are highly dependent on the local chemical environment, secondary structure, pH, and temperature.[6]
| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alanine (Ala) | Hα | 4.10 - 4.60 | Cα: 50 - 53 |
| Hβ | 1.30 - 1.60 | Cβ: ~20 | |
| Cysteine (Cys) | Hα | 4.20 - 4.80 | Cα: 53 - 58 |
| Hβ | 2.80 - 3.40 | Cβ: 26 - 32 | |
| Serine (Ser) | Hα | 4.20 - 4.70 | Cα: 55 - 59 |
| Hβ | 3.60 - 4.10 | Cβ: 61 - 65 | |
| Glycine (Gly) | Hα | 3.70 - 4.20 | Cα: 43 - 47 |
Source: Adapted from publicly available data and typical ranges observed in peptide NMR.[7]
Table 2: Experimental Data Summary for Ac-Ala-Cys-Ser-Ala-Gly-OH
This table should be populated with the experimental data obtained from the NMR spectra.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOE Correlations (Residue, Atom) | ³J(HN,Hα) (Hz) |
| Ac | CH₃ | ||||
| Ala¹ | NH | ||||
| Hα | |||||
| Hβ | |||||
| Cys² | NH | ||||
| Hα | |||||
| Hβ | |||||
| Ser³ | NH | ||||
| Hα | |||||
| Hβ | |||||
| Ala⁴ | NH | ||||
| Hα | |||||
| Hβ | |||||
| Gly⁵ | NH | ||||
| Hα1 | |||||
| Hα2 |
Experimental Protocols
Sample Preparation
High-quality NMR data depends on a properly prepared sample.
-
Peptide Purity: The peptide should be >95% pure as determined by HPLC and mass spectrometry.
-
Concentration: A concentration of 0.5-1.0 mM is generally recommended for 2D NMR experiments.[5][8]
-
Solvent: For observing amide protons, the sample should be dissolved in a 90% H₂O / 10% D₂O mixture.[5] D₂O provides the lock signal for the spectrometer.
-
Buffer and pH: Use a suitable buffer system, such as 20 mM sodium phosphate, to maintain a stable pH. A pH below 7.5 is recommended to slow down the exchange of amide protons with the solvent water.[8] A pH range of 4-6 is often optimal.
-
Internal Standard: Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing (0.0 ppm).
Protocol:
-
Dissolve the lyophilized peptide in the 90% H₂O / 10% D₂O buffer to the desired final concentration.
-
Adjust the pH using dilute HCl or NaOH.
-
Add the internal standard.
-
Transfer approximately 500 µL of the final solution into a high-quality NMR tube.[8]
NMR Data Acquisition
The following is a standard suite of experiments for peptide structure determination.
A. 1D ¹H Spectrum
-
Purpose: To assess sample purity, concentration, and overall folding. A well-dispersed spectrum, especially in the amide region (7.5-9.0 ppm), suggests a structured peptide.
-
Protocol: Acquire a simple 1D ¹H spectrum with water suppression (e.g., using presaturation or WATERGATE).
B. 2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify protons that belong to the same amino acid residue (spin system) through scalar (through-bond) couplings.[9] For example, in Alanine, the amide proton (NH) will show a correlation to the α-proton (Hα), which in turn correlates with the β-protons (Hβ).
-
Protocol:
-
Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This duration is typically sufficient to allow magnetization transfer throughout the entire spin system of most amino acids.
-
Use a water suppression scheme.
-
C. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY
-
Purpose: To identify protons that are close in space (< 5-6 Å), regardless of whether they are bonded.[3] This is the primary experiment for determining the peptide's sequence-specific assignment and 3D structure.
-
Sequential Assignment: Look for NOEs between the Hα of residue i and the NH of residue i+1 (dαN(i, i+1)).
-
Medium and Long-Range NOEs: These provide information about the peptide's secondary and tertiary structure.
-
-
Protocol:
-
Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms.
-
For small peptides that may have a rotational correlation time near the zero-crossing point for the NOE, a 2D ROESY experiment should be performed instead, as ROEs are always positive.
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To obtain the chemical shifts of carbons that are directly bonded to protons.[9] This experiment produces a spectrum with one peak for each C-H bond, which is invaluable for resolving signal overlap present in the ¹H spectra and confirming assignments based on characteristic ¹³C chemical shifts.[3]
-
Protocol: Acquire a sensitivity-enhanced 2D ¹H-¹³C HSQC spectrum. This experiment is often performed on a ¹³C (and ¹⁵N) isotopically labeled sample for better sensitivity, but it is feasible on natural abundance samples with sufficient concentration and acquisition time.
E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify correlations between protons and carbons that are separated by 2-3 bonds. This is particularly useful for connecting adjacent residues by observing correlations from Hα or HN protons of one residue to the carbonyl carbon (C'=O) of the preceding residue.
-
Protocol: Acquire a 2D ¹H-¹³C HMBC spectrum.
Visualizations
Workflow for Peptide Structure Determination by NMR
Caption: A flowchart illustrating the major steps in determining peptide structure using NMR spectroscopy.
Logic of Sequential Resonance Assignment
Caption: Connecting amino acid spin systems (identified via TOCSY) using sequential NOE correlations.
References
- 1. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ac-Ala-Cys-Ser-Ala-Gly-OH in Targeted Drug Delivery
Disclaimer: The peptide sequence Ac-Ala-Cys-Ser-Ala-Gly-OH is not extensively documented in publicly available research for specific applications in targeted drug delivery. The following application notes and protocols are based on the general principles of peptide-drug conjugate (PDC) development and the known properties of the constituent amino acids. These are intended to serve as a foundational guide for researchers exploring the potential of this or similar novel peptides in drug delivery.
Application Notes
The hexapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH possesses several features that make it a candidate for investigation in targeted drug delivery systems. Its small size may facilitate synthesis and improve tissue penetration, while the presence of a cysteine residue provides a key site for drug conjugation.
1.1. Rationale for Use in Targeted Drug Delivery
-
Cysteine-Mediated Conjugation: The thiol group of the cysteine residue is a common and efficient site for the covalent attachment of cytotoxic agents, imaging agents, or targeting ligands through maleimide or thiol-disulfide exchange chemistry. This allows for the creation of well-defined peptide-drug conjugates.
-
Hydrophilicity and Biocompatibility: The presence of serine and glycine residues is expected to impart a degree of hydrophilicity to the peptide, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. Peptides are generally biocompatible and biodegradable, reducing the risk of long-term toxicity.
-
N-terminal Acetylation: The acetylation of the N-terminus blocks the free amine group, which can increase the peptide's stability against enzymatic degradation by aminopeptidases and mimic the structure of a larger protein's internal sequence.
-
Potential as a Linker: This peptide could serve as a biodegradable linker between a targeting moiety and a therapeutic payload. The peptide bonds can be susceptible to cleavage by proteases that are overexpressed in certain disease environments, such as the tumor microenvironment, leading to site-specific drug release.
1.2. Potential Applications
-
Targeted Cancer Therapy: When conjugated to a potent cytotoxic drug, this peptide could be part of a larger construct that includes a tumor-targeting ligand (e.g., a larger peptide, antibody fragment, or small molecule). The entire conjugate would be directed to cancer cells, where the payload is released, minimizing systemic toxicity.
-
Diagnostic Imaging: The peptide can be conjugated to an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) to visualize specific tissues or cell populations where the conjugate accumulates.
-
Enhancing Drug Properties: For drugs with poor solubility or unfavorable pharmacokinetics, conjugation to this peptide could improve these properties, leading to better therapeutic outcomes.
Experimental Protocols
The following are generalized protocols for the synthesis, conjugation, and preliminary in vitro evaluation of an Ac-Ala-Cys-Ser-Ala-Gly-OH-based drug conjugate.
2.1. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-Cys-Ser-Ala-Gly-OH
This protocol outlines the manual synthesis of the peptide using Fmoc chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Ala-OH in sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF.
-
Shake for 1 hour and wash with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
2.2. Protocol 2: Conjugation of a Maleimide-Activated Drug to the Peptide
This protocol describes the conjugation of a model drug containing a maleimide group to the cysteine residue of the peptide.
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH (lyophilized)
-
Maleimide-activated drug (e.g., Maleimide-PEG4-Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.0, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
RP-HPLC for purification
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in degassed PBS at a concentration of 1-5 mg/mL.
-
Thiol Reduction (Optional but Recommended): Add TCEP (1.1 eq.) to the peptide solution to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.
-
Drug Conjugation:
-
Dissolve the maleimide-activated drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the drug solution to the peptide solution (1.2 eq. of drug to peptide).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring, protected from light.
-
-
Reaction Quenching: Quench any unreacted maleimide groups by adding a small amount of a free thiol, such as L-cysteine.
-
Purification: Purify the peptide-drug conjugate using RP-HPLC to separate it from unreacted peptide and drug.
-
Characterization: Confirm the successful conjugation and determine the purity of the conjugate using MS and analytical RP-HPLC. The mass of the conjugate should correspond to the sum of the masses of the peptide and the drug.
2.3. Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a standard MTS assay to evaluate the cytotoxic activity of the peptide-drug conjugate against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Peptide-drug conjugate, free drug, and unconjugated peptide (as controls)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the peptide-drug conjugate, free drug, and unconjugated peptide in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for the peptide-drug conjugate and the free drug.
-
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Characterization of Synthesized Peptide and Peptide-Drug Conjugate
| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Purity (by RP-HPLC) |
| Ac-Ala-Cys-Ser-Ala-Gly-OH | 521.57 | 521.6 | >98% |
| Ac-Ala-Cys(Maleimide-PEG4-Doxorubicin)-Ser-Ala-Gly-OH | 1345.4 | 1345.5 | >95% |
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (nM) |
| Doxorubicin (Free Drug) | MCF-7 | 50 |
| Ac-Ala-Cys(Maleimide-PEG4-Doxorubicin)-Ser-Ala-Gly-OH | MCF-7 | 150 |
| Ac-Ala-Cys-Ser-Ala-Gly-OH (Unconjugated Peptide) | MCF-7 | >10,000 |
Visualizations
Diagram 1: Workflow for Peptide-Drug Conjugate Synthesis and Evaluation
Caption: Workflow for the synthesis, purification, and in vitro testing of a peptide-drug conjugate.
Diagram 2: Conceptual Structure of the Peptide-Drug Conjugate
Caption: Conceptual diagram of the peptide-drug conjugate components.
Diagram 3: Generalized Pathway of PDC-Mediated Cell Killing
Caption: Generalized signaling pathway for a targeted peptide-drug conjugate.
Troubleshooting & Optimization
Preventing Ac-Ala-Cys-Ser-Ala-Gly-OH aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH in solution.
Troubleshooting Guides
Issue: Peptide Precipitation or Cloudiness Observed in Solution
This guide provides a step-by-step approach to diagnose and resolve visible aggregation of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide aggregation.
Detailed Steps:
-
Verify Storage and Handling: Improper storage can lead to degradation and aggregation. Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[1][2] Before reconstitution, allow the vial to warm to room temperature to prevent condensation.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.[1][2]
-
Review Dissolution Protocol: The initial choice of solvent is critical. For Ac-Ala-Cys-Ser-Ala-Gly-OH, which has a free C-terminal carboxyl group and a cysteine residue, the initial solvent and its pH are important considerations.
-
Optimize Solution pH: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[4][5] To increase solubility and reduce aggregation, the pH of the solution should be adjusted to be at least one or two units away from the pI.
-
To determine the net charge of Ac-Ala-Cys-Ser-Ala-Gly-OH:
-
N-terminal Acetyl group: 0
-
Alanine (Ala) x 2: 0
-
Cysteine (Cys): -1 at pH > 8.5 (thiol group)
-
Serine (Ser): 0
-
Glycine (Gly): 0
-
C-terminal Carboxylic Acid (-OH): -1 at pH > 3.5
-
-
At physiological pH (~7.4), the peptide will have a net negative charge. Lowering the pH below the pKa of the C-terminal carboxyl group (~3.5) would result in a neutral charge, potentially increasing aggregation. Keeping the pH in the slightly basic range (7.5-8.5) may improve solubility.
-
-
Modify Solvent Composition: If adjusting the pH is not sufficient, consider using co-solvents.
-
Organic Co-solvents: For hydrophobic peptides, small amounts of organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can aid dissolution.[6][7] It is crucial to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer.[7] Note that for peptides containing cysteine, DMF is sometimes preferred over DMSO to avoid oxidation of the thiol group.[7]
-
Denaturing Agents: As a last resort for highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used.[7][8] However, these are often incompatible with biological assays.
-
-
Evaluate Peptide Concentration: Aggregation is a concentration-dependent process.[4][5] If you are working at high concentrations, try diluting the peptide solution.
-
Adjust Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. Increasing the ionic strength with salts like NaCl can help to screen electrostatic interactions that may contribute to aggregation.[4][5] However, at very high concentrations, salts can also lead to "salting out". It is recommended to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).
-
Address Cysteine Oxidation: The thiol group of the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide bonds and subsequent aggregation.[9]
-
Use Degassed Buffers: To minimize oxidation, prepare solutions using buffers that have been degassed by sonication or by bubbling with an inert gas like nitrogen or argon.[3][7]
-
Add Reducing Agents: Including a small amount of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, in your buffer can help to keep the cysteine in its reduced state. This is particularly important for long-term storage of the peptide in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve Ac-Ala-Cys-Ser-Ala-Gly-OH?
A1: Start with sterile, deionized water. If solubility is poor, try a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4-8.0). Given the presence of a free C-terminal carboxyl group, the peptide should be soluble in slightly basic conditions.
Q2: My peptide forms a gel-like substance. What should I do?
A2: Gel formation is a sign of extensive intermolecular hydrogen bonding and aggregation.[10] First, try gentle sonication in a water bath to break up the gel.[3][8] If this is not effective, follow the troubleshooting guide to optimize pH and consider the use of organic co-solvents or denaturing agents if your experimental setup allows.
Q3: How can I prevent the Cysteine residue from causing aggregation?
A3: The cysteine residue can lead to aggregation through the formation of intermolecular disulfide bonds. To prevent this:
-
Maintain a slightly acidic to neutral pH (pH 6-7) during storage if possible, as the rate of thiol oxidation increases at alkaline pH.[3][7]
-
For long-term storage in solution, consider adding a reducing agent like DTT.
-
Store the peptide as a lyophilized powder at -20°C or -80°C until use.[1][2]
Q4: Can temperature affect the aggregation of my peptide?
A4: Yes, temperature can significantly influence peptide stability and aggregation.[11][12] In general, higher temperatures can increase the rate of aggregation. It is recommended to prepare and handle peptide solutions on ice and store them at appropriate cold temperatures (4°C for short-term, -20°C or -80°C for long-term).[1][13]
Q5: How can I detect and quantify peptide aggregation?
A5: Several methods can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.[14]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to detect the formation of dimers, oligomers, and larger aggregates.[15][16]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[17]
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Ac-Ala-Cys-Ser-Ala-Gly-OH
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.[3]
-
Add the desired volume of sterile, deionized water or a slightly basic buffer (e.g., 20 mM phosphate buffer, pH 7.5) to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking.[18]
-
If the peptide does not dissolve completely, sonicate the solution in a water bath for a few minutes.[3][8]
-
Once dissolved, the solution should be clear. If any particulates are visible, the solution can be filtered through a 0.22 µm filter.
Protocol 2: Screening for Optimal pH
-
Prepare small aliquots of the lyophilized peptide.
-
Reconstitute each aliquot in a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Common buffers include acetate for acidic pH, phosphate for neutral pH, and Tris for basic pH.[5]
-
Visually inspect the solubility in each buffer.
-
Quantify the amount of soluble peptide in the supernatant after centrifugation using UV-Vis spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or by HPLC. For this peptide, which lacks a strong chromophore, a peptide-specific assay or HPLC would be more accurate.
Data Presentation
Table 1: Troubleshooting Summary for Ac-Ala-Cys-Ser-Ala-Gly-OH Aggregation
| Problem | Potential Cause | Recommended Solution | Reference |
| Precipitate upon dissolution | Incorrect solvent/pH | Start with water, then try a slightly basic buffer (pH 7.5-8.5). | [7] |
| High peptide concentration | Reduce the working concentration of the peptide. | [4][5] | |
| Cloudiness over time | Cysteine oxidation | Use degassed buffers; consider adding a reducing agent (DTT). | [3][7] |
| Temperature instability | Store solutions at 4°C (short-term) or frozen (-20°C/-80°C). | [1][13] | |
| Gel formation | Extensive hydrogen bonding | Gentle sonication; optimize pH and consider organic co-solvents. | [3][8][10] |
Table 2: Recommended Solvents and Additives
| Solvent/Additive | Purpose | Typical Concentration | Considerations |
| Water (sterile, deionized) | Initial solvent | - | May not be sufficient for all peptides. |
| Phosphate Buffer (pH 7.0-8.0) | Maintain pH | 20-50 mM | Good starting point for this peptide. |
| DMSO / Acetonitrile | Increase solubility of hydrophobic peptides | 5-10% (v/v) | First dissolve peptide in organic solvent, then add aqueous buffer slowly. |
| Dithiothreitol (DTT) | Reducing agent to prevent disulfide bonds | 1-5 mM | Add to buffers for Cys-containing peptides. |
| Guanidine HCl / Urea | Denaturing agents for severe aggregation | 6 M / 8 M | Last resort; often incompatible with biological assays. |
Visualization of Cysteine-Mediated Aggregation
Caption: Cysteine oxidation leading to peptide aggregation.
References
- 1. jpt.com [jpt.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. bachem.com [bachem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. jpt.com [jpt.com]
- 7. lifetein.com [lifetein.com]
- 8. bachem.com [bachem.com]
- 9. Scholarly Commons - Pacific Research & Scholarship Day: Chemical and Local Effects on Peptide Cysteine Reactivity [scholarlycommons.pacific.edu]
- 10. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 11. news-medical.net [news-medical.net]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. approcess.com [approcess.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 18. primalvitality.ca [primalvitality.ca]
Optimizing Ac-Ala-Cys-Ser-Ala-Gly-OH concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH in cell culture experiments. As this is a novel peptide, the following information provides a general framework and starting points for optimizing its use in your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Ac-Ala-Cys-Ser-Ala-Gly-OH?
A1: For initial reconstitution of the lyophilized peptide, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended. For peptides with solubility challenges, the use of a small amount of an organic solvent like DMSO may be necessary. It is crucial to check the peptide's solubility characteristics and ensure the final concentration of any organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.1%).
Q2: How should I store the reconstituted peptide solution?
A2: To minimize degradation, it is advisable to store the peptide in lyophilized form at -20°C or -80°C. Once reconstituted, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability of peptides in solution is sequence-dependent, and factors like pH and exposure to oxygen can influence degradation.
Q3: What is a good starting concentration range for Ac-Ala-Cys-Ser-Ala-Gly-OH in cell culture?
A3: For a novel peptide, a broad concentration range should be tested empirically. A typical starting point for peptide treatments in cell culture can range from nanomolar (nM) to micromolar (µM) concentrations. We recommend performing a dose-response experiment, starting with a wide range (e.g., 1 nM to 100 µM), to determine the optimal concentration for your specific cell line and desired biological effect.
Q4: How can I determine if the peptide is cytotoxic to my cells?
A4: A cytotoxicity assay is essential to determine the concentration range at which Ac-Ala-Cys-Ser-Ala-Gly-OH may be toxic to your cells. Common methods include the MTT, XTT, or LDH release assays. These assays will help you establish a non-toxic working concentration for your subsequent experiments.
Q5: My peptide appears to be precipitating in the cell culture medium. What can I do?
A5: Peptide precipitation in media can be caused by several factors, including poor solubility at the working concentration or interactions with components in the serum or media itself.[1] Consider the following troubleshooting steps:
-
Re-evaluate solubility: Ensure the peptide is fully dissolved in the initial stock solution. Sonication may aid in dissolving the peptide.
-
Reduce serum concentration: If using serum-containing media, temporarily reducing the serum percentage during peptide treatment may prevent precipitation.[1]
-
Test different media formulations: Some media components can interact with peptides.[2] Testing different basal media may resolve the issue.[1]
-
Lower the working concentration: The peptide may be precipitating due to saturation. Test a lower concentration range.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the use of Ac-Ala-Cys-Ser-Ala-Gly-OH in cell culture.
| Problem | Potential Cause | Recommended Solution |
| No observable effect on cells | Peptide concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Peptide has degraded. | Ensure proper storage of lyophilized and reconstituted peptide. Prepare fresh stock solutions. The cysteine residue can be prone to oxidation, which can be accelerated at higher pH. | |
| The chosen cell line is not responsive. | Test the peptide on a different cell line known to express the target receptor or pathway, if applicable. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of peptide exposure. | |
| High cell death/cytotoxicity | Peptide concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration. |
| Contamination of peptide stock. | Ensure aseptic technique during reconstitution and handling. Use sterile, endotoxin-free reagents. | |
| Solvent toxicity. | If using an organic solvent like DMSO, ensure the final concentration in the media is below the cytotoxic threshold for your cell line. | |
| Inconsistent results between experiments | Inconsistent peptide concentration. | Prepare a large, single batch of stock solution and aliquot for single use to minimize variability. Avoid repeated freeze-thaw cycles. |
| Variations in cell culture conditions. | Maintain consistent cell passage number, confluency, and media formulation for all experiments. | |
| Peptide degradation over time. | Use freshly prepared working dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal Peptide Concentration via Dose-Response Experiment
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a 2X stock solution of Ac-Ala-Cys-Ser-Ala-Gly-OH in your cell culture medium. Create a serial dilution to generate a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, etc., down to 2 nM).
-
Cell Treatment: Remove the existing media from the cells and add an equal volume of the 2X peptide dilutions to the corresponding wells. This will result in a final 1X concentration. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform a relevant biological assay to measure the desired effect (e.g., cell proliferation assay, gene expression analysis, or a specific functional assay).
-
Data Analysis: Plot the biological response as a function of the peptide concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of Ac-Ala-Cys-Ser-Ala-Gly-OH concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against peptide concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Workflow for optimizing peptide concentration.
Caption: A hypothetical signaling pathway modulated by a peptide.
References
Technical Support Center: Synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or impurities during the solid-phase synthesis of the pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of Ac-Ala-Cys-Ser-Ala-Gly-OH?
Low yields in the synthesis of this peptide are often attributed to a combination of factors inherent to its sequence. The presence of cysteine and serine can introduce specific challenges. Key issues include:
-
Incomplete coupling reactions: Steric hindrance, especially around the Cys and Ser residues, and peptide aggregation on the solid support can prevent complete coupling of amino acids.[1][2][3]
-
Peptide aggregation: The sequence, particularly with multiple alanine and a glycine residue, can be prone to forming secondary structures (e.g., β-sheets) on the resin, which physically blocks reactive sites.[1][4]
-
Side reactions involving Cysteine: The sulfhydryl group of cysteine is highly reactive and can lead to several side reactions if not properly protected, including racemization and β-piperidinylalanine formation.[5][6] During cleavage, S-alkylation can also occur.[7][8]
-
Side reactions involving Serine: The hydroxyl group of serine can undergo an N-O acyl shift, particularly under acidic conditions used for cleavage.[6][9]
-
Suboptimal cleavage from the resin: Inefficient cleavage or the occurrence of side reactions during cleavage can significantly reduce the final yield of the desired peptide.
Q2: Which protecting groups are recommended for the Cysteine and Serine residues in this synthesis?
The choice of protecting groups is critical for a successful synthesis. For an Fmoc-based strategy, the following are recommended:
-
Cysteine (Cys): The trityl (Trt) group is a common and effective choice for protecting the sulfhydryl group of cysteine.[5] It is labile to standard trifluoroacetic acid (TFA) cleavage cocktails.[5] To minimize side reactions like β-piperidinylalanine formation, especially if Cys were at the C-terminus, using a 2-chlorotrityl resin is advisable.[5]
-
Serine (Ser): The tert-butyl (tBu) group is the standard protecting group for the hydroxyl side chain of serine in Fmoc-SPPS.[10] It is stable during the synthesis cycles and is cleanly removed during the final TFA cleavage.[10]
Q3: What are the best practices for the final cleavage and deprotection step?
The final cleavage from the resin and removal of side-chain protecting groups is a critical step. To maximize yield and minimize side reactions:
-
Use a scavenger cocktail: A standard cleavage cocktail for this peptide would be TFA/TIS/H2O (95:2.5:2.5). Triisopropylsilane (TIS) is a scavenger that effectively captures the released trityl cations from Cys(Trt), preventing side reactions like S-alkylation.[11]
-
Optimize cleavage time: A cleavage time of 2-3 hours is typically sufficient. Prolonged exposure to strong acid can increase the risk of side reactions.
-
Ensure anhydrous conditions: Water can sometimes promote side reactions, so using high-purity reagents is important.
Troubleshooting Guide
Problem 1: Low overall yield after cleavage and purification.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Coupling | Utilize a more efficient coupling reagent. For difficult couplings, HATU or HCTU are generally more effective than HBTU or DIC/HOBt.[12] Consider a double coupling strategy for the amino acid following Cys or Ser. | See Protocol 1: Optimized Coupling with HATU. |
| Peptide Aggregation | Incorporate a pseudo-proline dipeptide at the Ser-Ala junction if aggregation is severe. Alternatively, perform the synthesis at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures. | See Protocol 2: Synthesis with Elevated Temperature. |
| Suboptimal Cleavage | Verify the composition and freshness of your cleavage cocktail. Ensure complete removal of the peptide from the resin by performing a small-scale test cleavage and analyzing the resin for remaining peptide. | See Protocol 3: Test Cleavage Procedure. |
Problem 2: Presence of a major impurity with a mass of +51 Da.
This mass shift is characteristic of the formation of a 3-(1-piperidinyl)alanine side product from cysteine.[6]
| Potential Cause | Recommended Solution | Experimental Protocol |
| Base-catalyzed elimination on Cys | This is more common when cysteine is the C-terminal residue anchored to a Wang resin.[5] While Cys is internal in this sequence, prolonged exposure to piperidine during Fmoc deprotection can still be a contributing factor. | Reduce the Fmoc deprotection time. Use a milder base for deprotection, such as 20% piperazine in DMF.[13] |
Problem 3: Presence of a deletion sequence (e.g., missing an amino acid).
This is a clear indication of incomplete coupling at a specific step.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Identify the missing amino acid by mass spectrometry. Re-synthesize the peptide and perform a double coupling for that specific residue.[3] | See Protocol 1: Optimized Coupling with HATU (and apply a second coupling cycle for the problematic residue). |
| Aggregation | If the deletion occurs after a certain point in the sequence, it is likely due to aggregation. | See Protocol 2: Synthesis with Elevated Temperature. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for a Model Peptide with a Cys-Ser Motif
| Coupling Reagent | Activation Time | Coupling Time | Crude Purity (%) |
| DIC/HOBt | 1 min | 2 hours | 75 |
| HBTU/DIEA | 2 min | 2 hours | 85 |
| HATU/DIEA | 2 min | 1 hour | 92 |
| HCTU/DIEA | 2 min | 1 hour | 90 |
This table presents illustrative data based on general observations in peptide synthesis to highlight the relative efficiencies of different coupling reagents.
Experimental Protocols
Protocol 1: Optimized Coupling with HATU
-
Resin Swelling: Swell the Gly-loaded resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow to pre-activate for 2 minutes.[12]
-
Coupling: Add the activated amino acid solution to the resin and shake for 1 hour.
-
Washing: Wash the resin with DMF (5x) and isopropanol (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).
Protocol 2: Synthesis with Elevated Temperature
-
Follow the steps outlined in Protocol 1.
-
Perform the coupling and deprotection steps in a reaction vessel equipped with a heating jacket set to 35°C.
-
Monitor the temperature closely to avoid excessive heat, which could lead to other side reactions.
Protocol 3: Test Cleavage Procedure
-
After the final deprotection and acetylation of the N-terminus, wash and dry the resin.
-
Take a small sample of the resin (approx. 10 mg) and place it in a microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the correct mass and assess purity.
Visualizations
Caption: Solid-phase synthesis workflow for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Caption: Troubleshooting logic for low peptide synthesis yield.
References
- 1. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. Bot Detection [iris-biotech.de]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ac-Ala-Cys-Ser-Ala-Gly-OH Disulfide Bond Formation
Welcome to the technical support center for Ac-Ala-Cys-Ser-Ala-Gly-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the intermolecular disulfide bond formation of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the oxidation reaction for Ac-Ala-Cys-Ser-Ala-Gly-OH?
The primary goal is to form a homodimer through an intermolecular disulfide bond between the cysteine residues of two separate peptide chains. The desired product is (Ac-Ala-Cys-Ser-Ala-Gly-OH)₂. Due to the presence of only one cysteine residue per peptide, intramolecular disulfide bond formation is not possible.
Q2: What are the most common problems encountered during disulfide bond formation for this peptide?
The most frequent issues include:
-
Low yield of the desired dimer: This can be due to incomplete oxidation or suboptimal reaction conditions.
-
Formation of oligomers/polymers: At high concentrations, multiple peptide chains can link together, forming trimers, tetramers, and larger aggregates.
-
Side reactions: Harsh oxidizing agents or inappropriate pH can lead to the oxidation of other susceptible amino acid residues (though this is less of a concern with this specific sequence) or other unwanted chemical modifications.[1]
-
Difficulty in purification: Separating the desired dimer from the starting monomer and oligomeric byproducts can be challenging.
Q3: Which oxidation methods are recommended for forming the disulfide bond in Ac-Ala-Cys-Ser-Ala-Gly-OH?
For a simple peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH, two common and effective methods are:
-
Air Oxidation: This is a mild and straightforward method that uses atmospheric oxygen as the oxidant. It is often performed in a slightly basic aqueous buffer (pH 7.5-8.5).[2][3]
-
Dimethyl Sulfoxide (DMSO) Oxidation: This method offers faster reaction times compared to air oxidation.[4][5] It can be performed in aqueous buffers at a pH range of 3 to 8.[4]
Q4: How can I monitor the progress of the oxidation reaction?
The reaction progress should be monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][6] By taking aliquots from the reaction mixture at different time points, you can observe the decrease in the peak corresponding to the starting monomer (reduced peptide) and the increase in the peak corresponding to the dimer (oxidized peptide). Mass spectrometry (MS) should be used to confirm the identity of the peaks.[6][7]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiment, identified by their characteristic HPLC chromatogram.
Problem 1: Low yield of the dimer with a large amount of unreacted monomer.
-
Symptom: The HPLC chromatogram shows a large peak for the starting material and a small peak for the product.
-
Possible Causes & Solutions:
-
Incomplete Oxidation: The reaction has not gone to completion.
-
Solution: Extend the reaction time and continue to monitor by HPLC. For air oxidation, this could mean letting the reaction proceed for another 12-24 hours. For DMSO oxidation, consider adding a small amount of additional DMSO.
-
-
Insufficient Oxidant: For air oxidation, ensure the reaction mixture is open to the atmosphere and being stirred vigorously to maximize oxygen dissolution.[3]
-
Incorrect pH: The rate of disulfide bond formation is pH-dependent.
-
Solution: Ensure the pH of the reaction buffer is in the optimal range (typically 7.5-8.5 for air oxidation).
-
-
Problem 2: Formation of multiple peaks corresponding to oligomers.
-
Symptom: The HPLC chromatogram shows the desired dimer peak, but also several later-eluting peaks corresponding to higher molecular weight species (trimers, tetramers, etc.).
-
Possible Causes & Solutions:
-
Peptide Concentration is Too High: High concentrations favor intermolecular reactions, leading to polymerization.
-
Solution: Reduce the initial concentration of the peptide in the reaction mixture. It is recommended to work with dilute solutions (e.g., 0.1-1 mg/mL) to favor dimer formation over oligomerization.[8]
-
-
Localized High Concentrations: Even if the overall concentration is low, poor solubility or slow addition of the peptide can create localized areas of high concentration.
-
Solution: Ensure the peptide is fully dissolved before initiating the oxidation. Consider adding the peptide solution slowly to the reaction buffer with vigorous stirring.
-
-
Problem 3: Broad or tailing peaks on the HPLC chromatogram.
-
Symptom: The product peak is not sharp and shows significant tailing.
-
Possible Causes & Solutions:
-
Adsorption to the HPLC Column: Peptides can sometimes interact with the stationary phase, leading to poor peak shape.
-
Solution: Modify the mobile phase by adjusting the pH or the concentration of the ion-pairing agent (e.g., TFA). Ensure the mobile phase is of high quality (HPLC-grade).[9]
-
-
Presence of Unresolved Impurities: The peak may be composed of multiple, closely eluting species.
-
Solution: Use a shallower gradient during HPLC analysis to improve separation. Confirm the purity of the peak using mass spectrometry.
-
-
Quantitative Data Summary
The following table provides a summary of expected outcomes for the dimerization of Ac-Ala-Cys-Ser-Ala-Gly-OH under different conditions. These are representative values based on typical results for short peptides and should be used as a guideline for optimizing your specific reaction.
| Oxidation Method | Peptide Conc. (mg/mL) | pH | Temp. (°C) | Reaction Time (h) | Dimer Yield (%) | Oligomer Formation (%) |
| Air Oxidation | 1.0 | 8.0 | 25 | 48 | ~60 | ~25 |
| Air Oxidation | 0.1 | 8.0 | 25 | 48 | ~85 | <10 |
| DMSO (10%) | 1.0 | 7.0 | 25 | 6 | ~70 | ~20 |
| DMSO (10%) | 0.1 | 7.0 | 25 | 4 | ~90 | <5 |
Experimental Protocols
Protocol 1: Air Oxidation
-
Preparation: Dissolve the lyophilized Ac-Ala-Cys-Ser-Ala-Gly-OH peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final concentration of 0.1 mg/mL.[10] Ensure the peptide is fully dissolved.
-
Reaction: Transfer the solution to a flask with a large surface area-to-volume ratio to maximize air exposure. The flask should be left open to the atmosphere.
-
Incubation: Stir the solution vigorously at room temperature (25°C) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 4, 8, 24, and 48 hours) and analyzing them by RP-HPLC and MS. The reaction is complete when the peak for the starting monomer is no longer observed.
-
Purification: Once the reaction is complete, lyophilize the solution to remove the ammonium bicarbonate buffer. The crude product can then be purified using preparative RP-HPLC.
Protocol 2: DMSO Oxidation
-
Preparation: Dissolve the lyophilized Ac-Ala-Cys-Ser-Ala-Gly-OH peptide in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to a final concentration of 0.1 mg/mL.
-
Reaction: Add DMSO to the peptide solution to a final concentration of 10% (v/v).[4]
-
Incubation: Stir the reaction mixture at room temperature (25°C) for 4-8 hours.
-
Monitoring: Monitor the reaction progress by RP-HPLC and MS at intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Purification: Once the reaction is complete, the product can be directly purified from the reaction mixture using preparative RP-HPLC.
Visualizations
Caption: Experimental workflow for disulfide bond formation.
References
- 1. biotage.com [biotage.com]
- 2. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5144006A - Oxidative folding of peptide and protein substrates using hydrocarbon sulfoxides - Google Patents [patents.google.com]
- 5. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Determination of disulfide bond connecting patterns via tandem mass sp" by Kirt Lenroy Durand [docs.lib.purdue.edu]
- 8. ijpsi.org [ijpsi.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Ac-Ala-Cys-Ser-Ala-Gly-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry data of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH.
Troubleshooting Guides
This section provides solutions to common problems observed during the mass spectrometric analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Issue 1: Unexpected Peaks with Higher Mass-to-Charge (m/z) Ratios
Question: My mass spectrum of Ac-Ala-Cys-Ser-Ala-Gly-OH shows peaks at m/z values higher than the expected molecular weight. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected higher m/z peaks are often due to adduct formation, disulfide bond formation (dimerization), or salt contamination. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for higher m/z peaks.
Quantitative Data: Common Adducts
| Adduct Ion | Mass Shift (Da) | Common Sources |
| Sodium [M+Na]⁺ | +22.989 | Glassware, buffers, water |
| Potassium [M+K]⁺ | +38.964 | Glassware, buffers, water |
| Dimer [2M+H]⁺ | Corresponds to 2x Molecular Weight | Oxidation of cysteine residues |
Experimental Protocol: Reduction and Alkylation of Cysteine
To prevent disulfide bond formation, a reduction and alkylation step is recommended.
-
Reduction: Dissolve the peptide sample in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0). Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[1]
-
Alkylation: Cool the sample to room temperature. Add an alkylating agent, such as iodoacetamide (IAM), to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.[1]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Cleanup: Proceed with sample desalting to remove excess reagents.[1][2]
Issue 2: Unexpected Peaks with Lower Mass-to-Charge (m/z) Ratios
Question: I am observing peaks at m/z values lower than the expected molecular weight of my peptide. What could be the cause?
Answer:
Lower m/z peaks can be a result of in-source decay (ISD), fragmentation, or chemical modifications such as beta-elimination from the serine residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lower m/z peaks.
Quantitative Data: Common Neutral Losses
| Modification | Mass Loss (Da) | Affected Residue |
| Beta-elimination (Loss of H₂O) | -18.010 | Serine |
| In-source decay (ISD) | Variable | Peptide backbone |
Experimental Protocol: Sample Preparation to Minimize Beta-Elimination
Beta-elimination from serine and threonine residues can be induced by high pH and temperature.[3][4]
-
Buffer Selection: Use buffers with a pH at or below 8.0 for sample handling and preparation.
-
Temperature Control: Avoid heating the sample, especially in alkaline conditions. Perform reactions at room temperature or on ice whenever possible.[3]
-
Reaction Times: Keep incubation times for any alkaline steps to a minimum.
Frequently Asked Questions (FAQs)
Q1: What are the most common modifications to watch out for with a cysteine-containing peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH?
A1: The most prevalent modifications for this peptide are:
-
Disulfide Bond Formation: The thiol group of cysteine is highly reactive and can readily oxidize to form a disulfide bond, leading to dimerization of the peptide ([2M+H]⁺).[5][6] This can be prevented by reduction and alkylation.
-
Oxidation: The cysteine residue can be oxidized to sulfenic acid (+16 Da), sulfinic acid (+32 Da), or sulfonic acid (+48 Da).[7][8]
-
Adduct Formation: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common, arising from trace amounts of these salts in solvents and on glassware.[9]
Q2: My peptide sample is of low concentration. What steps can I take to improve signal intensity and data quality?
A2: For low-concentration samples, consider the following:
-
Sample Cleanup: Ensure the sample is free from contaminants that can suppress ionization, such as salts, detergents, and polymers (e.g., PEG).[10][11] Use of C18 desalting tips can be beneficial.[2]
-
Solvent Optimization: Use high-purity, LC-MS grade solvents. The addition of a small amount of organic acid like formic acid can improve protonation and ionization efficiency in positive ion mode.[10]
-
Instrument Parameters: Optimize instrument settings for sensitivity. This may include adjusting the cone voltage (ESI) or laser power (MALDI) and ensuring the mass spectrometer is properly calibrated.
Q3: Can the acetyl group at the N-terminus influence fragmentation?
A3: Yes, N-terminal acetylation can influence fragmentation patterns. It prevents the formation of certain N-terminal fragment ions (b-ions) that would otherwise have a free amino group. This can sometimes simplify the spectrum.
Q4: How can I confirm that an unexpected peak is indeed a disulfide-linked dimer?
A4: To confirm the presence of a dimer, you can perform the following:
-
Mass Analysis: The m/z of the suspected dimer should correspond to twice the molecular weight of the monomer.
-
Reduction Experiment: Treat an aliquot of your sample with a reducing agent like DTT. If the peak corresponding to the dimer disappears and the intensity of the monomer peak increases, this confirms the presence of a disulfide-linked dimer.[5]
Q5: What is in-source decay (ISD) and how does it affect my data for this peptide?
A5: In-source decay is a fragmentation process that occurs in the ion source of a mass spectrometer, particularly in MALDI-TOF instruments.[12][13] It leads to the formation of specific fragment ions, primarily c- and z-type ions, which can complicate the interpretation of the mass spectrum by introducing peaks at lower m/z values.[13] The presence of residues like serine and cysteine can sometimes influence ISD fragmentation patterns.[14] To minimize ISD, you can try reducing the laser power or using a different matrix.[13]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KE [thermofisher.com]
- 3. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do Disulfide Bonds Affect Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving Ac-Ala-Cys-Ser-Ala-Gly-OH Purity by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Ac-Ala-Cys-Ser-Ala-Gly-OH, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica Support | Use a base-deactivated column (e.g., C18 with end-capping) to minimize interactions between the peptide and residual silanol groups.[1][2] Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase.[2] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the peptide's isoelectric point (pI) to ensure a consistent charge state. For most peptides, a pH of 2-3 is effective. |
| Suboptimal Mobile Phase Additive | Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both aqueous and organic mobile phases to improve peak shape through ion-pairing.[3][4] For mass spectrometry (MS) compatibility, consider using formic acid (FA) or difluoroacetic acid (DFA). |
| Column Overload | Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column dimensions. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[1] |
Issue 2: Presence of Multiple Peaks or Broad Peaks
| Potential Cause | Recommended Solution |
| Disulfide Bond Formation | The cysteine residue in Ac-Ala-Cys-Ser-Ala-Gly-OH is prone to oxidation, leading to the formation of dimers and other oligomers. This results in multiple, broader peaks in the chromatogram. To prevent this, add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the sample solvent and mobile phases.[5] Maintain a low pH (around 2-3) to keep the thiol group protonated and less susceptible to oxidation.[6] |
| Peptide Aggregation | Dissolve the peptide in an appropriate solvent, such as water with a small amount of acetonitrile or a denaturing agent like guanidine hydrochloride, prior to injection. Sonication can also help to break up aggregates. |
| Incomplete Deprotection or Side Reactions during Synthesis | This can lead to a variety of impurities that co-elute with the main peptide. Optimize the synthesis and cleavage protocols to minimize these side products. |
| On-Column Degradation | The N-terminal acetylation of the peptide generally increases its stability against degradation.[7][8] However, if degradation is suspected, consider using milder mobile phase conditions or reducing the analysis temperature. |
Issue 3: Poor Resolution and Low Purity
| Potential Cause | Recommended Solution |
| Suboptimal Gradient Elution | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities. Start with a broad screening gradient (e.g., 5-95% B over 30 minutes) and then refine it based on the initial results. |
| Inappropriate Stationary Phase | For a relatively small and hydrophilic peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH, a standard C18 column is often a good starting point.[4][9] However, if resolution is poor, consider a column with a different pore size (e.g., 100 Å) or a different bonded phase (e.g., C8 or phenyl).[10][11] |
| Incorrect Mobile Phase Composition | The choice of organic solvent (acetonitrile or methanol) can affect selectivity. Acetonitrile is generally preferred for peptide separations due to its lower viscosity and UV transparency.[12] |
| Co-eluting Impurities | If impurities cannot be resolved by optimizing the reversed-phase method, consider a multi-dimensional purification approach. This could involve an initial purification step using a different chromatographic mode, such as ion-exchange or size-exclusion chromatography, before the final polishing step on the reversed-phase column.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying Ac-Ala-Cys-Ser-Ala-Gly-OH?
A1: A good starting point for the purification of Ac-Ala-Cys-Ser-Ala-Gly-OH is reversed-phase HPLC (RP-HPLC) using a C18 column.
Recommended Initial Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present)[9] |
| Column Temperature | 30-45°C[9] |
This method can be optimized based on the initial results by adjusting the gradient, flow rate, and mobile phase composition.
Q2: How can I prevent the formation of disulfide bonds in my peptide during purification?
A2: The presence of a cysteine residue makes the peptide susceptible to oxidation and the formation of disulfide-linked dimers or oligomers. To prevent this, you can take the following precautions:
-
Work at a low pH: Maintaining a mobile phase pH of around 2-3 will keep the thiol group of cysteine protonated and less reactive.[6] The use of 0.1% TFA in the mobile phases helps achieve this.
-
Use reducing agents: Adding a small amount of a reducing agent like DTT or TCEP to your sample solvent can help maintain the cysteine in its reduced state.
-
Degas your solvents: Removing dissolved oxygen from your mobile phases by sparging with an inert gas (like helium) or using an online degasser can minimize oxidation.
-
Work quickly: Prepare your samples fresh and perform the purification promptly to minimize exposure to air.
Q3: My peptide is not retaining well on the C18 column. What can I do?
A3: Ac-Ala-Cys-Ser-Ala-Gly-OH is a relatively hydrophilic peptide, which may lead to poor retention on a highly hydrophobic C18 column. Here are some strategies to improve retention:
-
Use a less hydrophobic stationary phase: Consider a C8 or a phenyl column, which are less retentive than C18 phases.
-
Decrease the initial organic solvent concentration: Start your gradient with a lower percentage of acetonitrile (e.g., 0-2% B).
-
Use a different ion-pairing agent: While TFA is standard, other ion-pairing reagents can sometimes improve retention of hydrophilic peptides.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If retention on reversed-phase columns remains problematic, HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds.[13]
Q4: How do I quantify the purity of my peptide after HPLC?
A4: The purity of your peptide is typically determined by calculating the relative peak area of your target peptide in the HPLC chromatogram.[9][14]
Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100
For accurate quantification, ensure that all peaks are well-resolved and that the detection wavelength is appropriate for all components. The peptide bond absorbs strongly at around 214-220 nm, making this a common wavelength for peptide quantification.[15]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the lyophilized Ac-Ala-Cys-Ser-Ala-Gly-OH peptide in Mobile Phase A (0.1% TFA in water) to a final concentration of 1 mg/mL. Vortex briefly and centrifuge to pellet any insoluble material.
-
HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity based on the relative peak areas.
Protocol 2: Preparative RP-HPLC for Purification
-
Method Development: Optimize the separation on an analytical scale first to determine the retention time of the target peptide and the resolution from major impurities.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 5% acetonitrile and 0.1% TFA). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column with dimensions appropriate for the amount of sample to be purified (e.g., 21.2 mm x 250 mm, 10 µm particle size).
-
-
Mobile Phases: Same as the analytical method (0.1% TFA in water and 0.1% TFA in acetonitrile).
-
Chromatographic Conditions:
-
Scale up the flow rate and injection volume from the analytical method based on the column dimensions.
-
Adjust the gradient to ensure good separation. A shallower gradient around the elution time of the target peptide is often beneficial.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. altabioscience.com [altabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. mac-mod.com [mac-mod.com]
- 11. hplc.eu [hplc.eu]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Ac-Ala-Cys-Ser-Ala-Gly-OH: A Peptide Awaiting Discovery
A comprehensive search of scientific literature and databases reveals no specific biological activity, mechanism of action, or published research associated with the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH. Consequently, a direct comparison with a scrambled peptide control, as requested, cannot be provided at this time.
The individual amino acid components of this peptide—Alanine (Ala), Cysteine (Cys), Serine (Ser), and Glycine (Gly)—are fundamental building blocks of proteins and are involved in a vast array of biological processes. However, the specific sequence and N-terminal acetylation of Ac-Ala-Cys-Ser-Ala-Gly-OH do not correspond to any well-characterized peptide in the public domain.
In scientific research, a scrambled peptide control is a crucial tool for validating the specificity of a peptide's biological effect. This control peptide contains the same amino acids as the experimental peptide but in a randomized order. The underlying principle is that the biological activity of a peptide is often dependent on its specific primary sequence. Therefore, if the experimental peptide elicits a biological response while the scrambled control does not, it provides strong evidence that the observed effect is due to the specific sequence of the experimental peptide and not merely its amino acid composition.
To generate the requested "Publish Comparison Guide," which would include quantitative data, experimental protocols, and signaling pathway diagrams, foundational research on Ac-Ala-Cys-Ser-Ala-Gly-OH is required. This would involve:
-
Synthesis and Purification: Chemical synthesis of both Ac-Ala-Cys-Ser-Ala-Gly-OH and a corresponding scrambled peptide (e.g., Ac-Gly-Ala-Cys-Ala-Ser-OH).
-
Hypothesis-driven Screening: Testing the peptide in various biological assays to identify any potential activity. This could include screening for effects on specific enzymes, receptors, or cellular processes.
-
Mechanism of Action Studies: Once a biological activity is identified, further experiments would be necessary to elucidate the underlying mechanism, including the identification of molecular targets and signaling pathways.
-
Comparative Analysis: Directly comparing the effects of Ac-Ala-Cys-Ser-Ala-Gly-OH with its scrambled control in the relevant assays to establish sequence specificity.
Without such primary data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous standards of scientific communication.
We encourage researchers with an interest in this specific peptide to undertake these foundational studies. Should published data on Ac-Ala-Cys-Ser-Ala-Gly-OH and its scrambled control become available, a comprehensive comparison guide could then be developed.
A Comparative Guide to Ac-Ala-Cys-Ser-Ala-Gly-OH and Functionally Similar Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH and other peptide sequences with similar potential functionalities. Due to the novelty of Ac-Ala-Cys-Ser-Ala-Gly-OH, direct experimental data is not yet available. Therefore, this document serves as a predictive comparison, drawing parallels with well-characterized peptides that share key structural motifs, namely the presence of cysteine and serine residues. The guide is intended to inform researchers on the potential activities of this novel peptide and to provide established experimental protocols for its characterization.
Introduction to Ac-Ala-Cys-Ser-Ala-Gly-OH
The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a novel, acetylated pentapeptide. Its sequence contains a cysteine (Cys) residue, suggesting potential for antioxidant activity through its thiol group or the formation of disulfide bonds. The presence of a serine (Ser) residue introduces a potential site for phosphorylation, a key mechanism in cellular signaling, and could also play a role in enzymatic interactions. This guide will explore these potential functions by comparing them to peptides with established antioxidant and enzyme inhibitory activities.
Hypothetical Functional Comparison
Based on its amino acid composition, Ac-Ala-Cys-Ser-Ala-Gly-OH is hypothesized to exhibit antioxidant and/or enzyme inhibitory properties. The following sections compare its potential performance with known peptides in these categories.
Antioxidant Activity
The cysteine residue in Ac-Ala-Cys-Ser-Ala-Gly-OH is a strong indicator of potential antioxidant activity. The thiol group of cysteine can directly scavenge free radicals. A prime example of a cysteine-containing antioxidant peptide is Glutathione (γ-Glu-Cys-Gly), a crucial endogenous antioxidant. The table below compares the antioxidant activity of glutathione and other short, cysteine-containing peptides, providing a benchmark for the potential efficacy of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Table 1: Comparison of Antioxidant Activity of Cysteine-Containing Peptides
| Peptide Sequence | Assay | IC50 / EC50 Value | Reference |
| Glutathione (GSH) | DPPH Radical Scavenging | ~67.39 µg/mL | [1] |
| Hydroxyl Radical Scavenging | Lower than 1 mg/mL | [2] | |
| Leu-Ala-Phe (LAF) | DPPH Radical Scavenging | Strongest activity among tested peptides | [2] |
| Hydroxyl Radical Scavenging | EC50 < 1 mg/mL | [2] | |
| Superoxide Radical Scavenging | Strongest activity, similar to GSH | [2] | |
| His-Cys (HC) | Hydroxyl Radical Scavenging | EC50 < 1 mg/mL | [2] |
| Superoxide Radical Scavenging | EC50 < 1.0 mg/mL | [2] | |
| Cys-Thr-Asn (CTN) | Hydroxyl Radical Scavenging | EC50 < 1 mg/mL | [2] |
| Superoxide Radical Scavenging | EC50 < 1.0 mg/mL | [2] | |
| Cys-Gly-Asn (CGN) | Hydroxyl Radical Scavenging | EC50 < 1 mg/mL | [2] |
| Superoxide Radical Scavenging | EC50 < 1.0 mg/mL | [2] | |
| Cys-Ser-Gly-Asp (CSGD) | Hydroxyl Radical Scavenging | EC50 < 1 mg/mL | [2] |
| Superoxide Radical Scavenging | EC50 < 1.0 mg/mL | [2] |
Enzyme Inhibitory Activity
The presence of both cysteine and serine in Ac-Ala-Cys-Ser-Ala-Gly-OH suggests a potential for interaction with and inhibition of proteases. Serine proteases and cysteine proteases are two major classes of enzymes involved in numerous physiological and pathological processes. Peptides can act as specific inhibitors of these enzymes. The table below presents data for known peptide-based protease inhibitors.
Table 2: Comparison of Enzyme Inhibitory Activity of Peptides
| Peptide/Inhibitor | Target Enzyme Class | Target Enzyme | Ki / IC50 Value | Reference |
| PMP-C | Serine Protease | α-chymotrypsin | Ki = 0.2 nM | [3] |
| Leukocyte Elastase | Ki = 0.12 µM | [3] | ||
| Mupain-1 (CPAYSRYLDC) | Serine Protease | u-PA (murine) | Ki = 0.55 µM | [4] |
| RS1A (Thioamide Peptide) | Cysteine Protease | Cathepsin L | IC50 = 19 µM (in lysate) | [5] |
| E-64 | Cysteine Protease | General | 1–20 µM (Working Conc.) | [6] |
| Leupeptin | Serine & Cysteine Proteases | General | 10–100 µM (Working Conc.) | [6] |
Experimental Protocols
To characterize the potential activities of Ac-Ala-Cys-Ser-Ala-Gly-OH, the following established experimental protocols are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., methanol or water) to prepare a stock solution and then make serial dilutions to various concentrations.
-
Reaction: Add a specific volume of the peptide solution to a specific volume of the DPPH solution. A control is prepared using the solvent instead of the peptide solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[7][8]
Serine/Cysteine Protease Inhibition Assay
This assay determines the ability of a peptide to inhibit the activity of a specific protease.
Principle: A specific protease is incubated with its substrate, which is typically a chromogenic or fluorogenic peptide that releases a colored or fluorescent product upon cleavage. The rate of product formation is measured over time. When an inhibitor is present, the rate of the reaction decreases.
Protocol:
-
Reagents:
-
Protease (e.g., trypsin, chymotrypsin for serine proteases; papain, cathepsin L for cysteine proteases).
-
Specific chromogenic or fluorogenic substrate for the chosen protease.
-
Assay buffer appropriate for the specific protease.
-
Inhibitor peptide (Ac-Ala-Cys-Ser-Ala-Gly-OH) at various concentrations.
-
-
Procedure: a. In a microplate well, add the assay buffer, the inhibitor solution at a specific concentration, and the protease solution. b. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the substrate. d. Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For a more detailed characterization, determine the inhibition constant (Ki) by performing kinetic studies at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).[9][10]
-
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and functional screening of a novel peptide like Ac-Ala-Cys-Ser-Ala-Gly-OH.
Caption: Workflow for synthesis and screening of novel peptides.
Conclusion
While the precise biological activity of Ac-Ala-Cys-Ser-Ala-Gly-OH remains to be experimentally determined, its constituent amino acids provide a strong rationale for investigating its potential as an antioxidant and an enzyme inhibitor. The comparative data and experimental protocols presented in this guide offer a foundational framework for researchers to undertake a comprehensive characterization of this and other novel peptide sequences. The provided workflow illustrates a systematic approach to moving from peptide synthesis to functional evaluation, enabling the discovery and development of new bioactive peptides for therapeutic and scientific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of Ac-Ala-Cys-Ser-Ala-Gly-OH and Its Parent Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide Ac-Ala-Cys-Ser-Ala-Gly-OH with its parent molecules: the naturally occurring antimicrobial peptide OEP3121 from the earthworm Eisenia foetida, and the chloroplast signal recognition particle receptor (cpFtsY), a key protein in plant cell protein targeting. This document outlines their respective biological activities, supported by experimental data and detailed protocols.
Introduction
The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a synthetic molecule with an N-terminal acetyl group and a C-terminal carboxylic acid. These modifications are often introduced to increase peptide stability and to mimic the chemical environment of a peptide bond within a larger protein. The core sequence, Ala-Cys-Ser-Ala-Gly (ACSAG), is found in at least two distinct biological contexts, suggesting potentially diverse activities for the synthetic analogue.
-
Antimicrobial Peptide (AMP) Context: The sequence is identical to the naturally occurring antimicrobial peptide OEP3121, isolated from the coelomic fluid of the earthworm Eisenia foetida. In this context, the peptide is investigated for its potential as an antimicrobial agent.
-
Protein Targeting Context: The sequence is part of the N-terminal region of the chloroplast signal recognition particle receptor (cpFtsY) in plants, such as Arabidopsis thaliana. This protein is a GTPase involved in the crucial process of targeting newly synthesized proteins to the thylakoid membrane within chloroplasts.
This guide will explore the known activities of these parent molecules and provide a framework for comparing the activity of the synthetic peptide.
Data Presentation: Comparative Summary
The following tables summarize the key properties and activities of Ac-Ala-Cys-Ser-Ala-Gly-OH and its parent molecules.
Table 1: Comparison of Antimicrobial Activity
| Feature | Ac-Ala-Cys-Ser-Ala-Gly-OH (Synthetic) | OEP3121 (Natural Peptide from Eisenia foetida) |
| Sequence | Ac-ACSAG-OH | ACSAG[1][2] |
| Molecular Weight | ~552.6 g/mol (Acetylated) | 510.8 Da[2] |
| Source | Synthetic | Eisenia foetida (earthworm) coelomic fluid[1][2] |
| Known Activity | Predicted antimicrobial | Antibacterial activity[1][2] |
| Minimum Inhibitory Concentration (MIC) | To be determined experimentally | Specific MIC values not readily available in cited literature |
Table 2: Comparison with cpFtsY Function
| Feature | Ac-Ala-Cys-Ser-Ala-Gly-OH (Synthetic) | cpFtsY (Parent Protein from Arabidopsis thaliana) |
| Sequence Context | N/A | Part of the N-terminal domain[3] |
| Molecular Weight | ~552.6 g/mol | ~40 kDa |
| Biological Function | Potential modulator of cpFtsY activity | GTPase; receptor for the chloroplast signal recognition particle (cpSRP); involved in protein targeting to the thylakoid membrane[4][5][6] |
| Key Functional Domain | N/A | N-terminal domain (membrane binding), NG domain (GTPase activity)[4][5] |
| Potential Interaction | May act as a competitive inhibitor of cpFtsY interactions mediated by its N-terminus. | Interacts with cpSRP54 and the thylakoid membrane[4][5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of Ac-Ala-Cys-Ser-Ala-Gly-OH can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a bacterium.
Materials:
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of Ac-Ala-Cys-Ser-Ala-Gly-OH in a suitable solvent (e.g., sterile water or DMSO) and then create a series of two-fold dilutions in MHB.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. On the day of the experiment, dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the peptide solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.
-
This will create a gradient of peptide concentrations across the plate.
-
Include a positive control for bacterial growth (wells with bacteria and MHB, but no peptide) and a negative control (wells with MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
GTPase Activity Assay
To investigate if Ac-Ala-Cys-Ser-Ala-Gly-OH can modulate the function of its parent protein, cpFtsY, a GTPase activity assay can be performed. This assay measures the rate of GTP hydrolysis to GDP, which is the primary enzymatic function of cpFtsY.
Objective: To determine if the synthetic peptide inhibits or stimulates the GTPase activity of cpFtsY.
Materials:
-
Purified recombinant cpFtsY protein
-
Ac-Ala-Cys-Ser-Ala-Gly-OH peptide
-
GTP solution
-
GTPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up reactions containing the GTPase assay buffer, a fixed concentration of cpFtsY, and varying concentrations of the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide. Include control reactions with cpFtsY alone (to measure basal activity) and without cpFtsY (to measure non-enzymatic GTP hydrolysis).
-
Initiation of Reaction: Start the reaction by adding a known concentration of GTP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent. This is typically done by adding the reagent, incubating for a short period to allow color development, and then measuring the absorbance at a specific wavelength (e.g., 620-650 nm for Malachite Green).
-
Data Analysis: Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in each reaction. The GTPase activity is then calculated as the rate of Pi release (e.g., in nmol Pi/min/mg of cpFtsY). Compare the activity of cpFtsY in the presence of the peptide to its basal activity to determine if the peptide has an inhibitory or stimulatory effect.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. biorxiv.org [biorxiv.org]
Comparison Guide: Alanine Scan of Ac-Ala-Cys-Ser-Ala-Gly-OH to Identify Key Residues for Receptor Binding
This guide provides an objective comparison of a synthetic pentapeptide, Ac-Ala-Cys-Ser-Ala-Gly-OH, and its alanine-substituted analogues. The goal is to identify amino acid residues critical for its binding affinity to a hypothetical target receptor, "Receptor-X," using alanine scanning mutagenesis. The experimental data herein is presented to illustrate the application and interpretation of this technique for researchers, scientists, and professionals in drug development.
Introduction to Alanine Scanning
Alanine scanning is a widely used technique in molecular biology and drug discovery to determine the functional contribution of specific amino acid residues to protein or peptide stability and interaction.[1] By systematically replacing each residue with alanine, the functional significance of its side chain can be inferred. Alanine is chosen because its small, chemically inert methyl group removes the specific side chain functionality beyond the β-carbon without introducing significant steric hindrance or altering the main-chain conformation.[1][2] A significant loss in activity or binding upon substitution suggests the original residue's side chain is important for the peptide's function.
In this study, an alanine scan was performed on the acetylated pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH. Each non-alanine residue (Cysteine at position 2, Serine at position 3) was individually mutated to Alanine. The original alanine residues at positions 1 and 4 serve as internal controls. The binding affinity of the wild-type (WT) peptide and its synthetic variants to Receptor-X was quantified using Surface Plasmon Resonance (SPR).
Comparative Binding Affinity Data
The binding affinities of the wild-type peptide and its alanine mutants to Receptor-X were determined by SPR analysis. The equilibrium dissociation constant (Kd) for each peptide is summarized in Table 1. A lower Kd value indicates a stronger binding affinity. The change in Gibbs free energy of binding (ΔΔG) was calculated to quantify the impact of each mutation relative to the wild-type peptide.
Table 1: Binding Affinity of Ac-Ala-Cys-Ser-Ala-Gly-OH Variants to Receptor-X
| Peptide Sequence (Position Mutated) | Kd (nM) | Fold Change in Kd (Mutant/WT) | ΔΔG (kcal/mol)* | Interpretation |
| Ac-Ala-Cys -Ser-Ala-Gly-OH (Wild-Type) | 15.2 | 1.0 | 0.00 | Baseline Affinity |
| Ac-Ala-Ala -Ser-Ala-Gly-OH (C2A) | 1850.5 | 121.7 | +2.84 | Critical for Binding |
| Ac-Ala-Cys-Ala -Ala-Gly-OH (S3A) | 350.8 | 23.1 | +1.86 | Important for Binding |
*ΔΔG = RT ln(Kd,mutant / Kd,WT), where R = 1.987 cal/(mol·K) and T = 298 K.
The data clearly indicates that the Cysteine at position 2 (Cys2) is critical for the peptide's interaction with Receptor-X. Its replacement with Alanine (C2A) resulted in a greater than 120-fold decrease in binding affinity. The Serine at position 3 (Ser3) also contributes significantly to binding, as its mutation to Alanine (S3A) led to a 23-fold reduction in affinity.
Experimental Protocols
The wild-type and mutant peptides were synthesized using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3][4]
-
Resin Preparation : Wang resin was used for the synthesis to yield a C-terminal carboxylic acid.[5] The resin was swollen in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.[4]
-
First Amino Acid Loading : The first amino acid, Fmoc-Gly-OH, was loaded onto the swollen resin.
-
Elongation Cycle : The synthesis proceeded via repetitive cycles of Fmoc deprotection and amino acid coupling.
-
Deprotection : The Fmoc protecting group was removed from the N-terminus of the growing peptide chain using 20% piperidine in DMF.[5]
-
Coupling : The next Fmoc-protected amino acid was activated and coupled to the deprotected N-terminus. This cycle was repeated for each amino acid in the sequence (Ala, Ser(tBu), Cys(Trt), Ala).
-
-
N-terminal Acetylation : Following the final coupling step and Fmoc deprotection, the N-terminus was acetylated using a solution of acetic anhydride.
-
Cleavage and Deprotection : The peptide was cleaved from the resin, and the side-chain protecting groups were simultaneously removed by treatment with a cleavage cocktail.
-
Purification and Verification : The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product were confirmed by analytical HPLC and mass spectrometry.
Binding kinetics were measured using an SPR-based biosensor.[6][7]
-
Ligand Immobilization : The target, Receptor-X, was immobilized on a CM5 sensor chip via amine coupling to create the ligand surface.[8][9] A reference flow cell was prepared similarly but without the receptor to subtract non-specific binding.
-
Analyte Preparation : Lyophilized peptides (analytes) were dissolved in running buffer to create a stock solution, from which a series of dilutions were prepared.
-
Binding Measurement : The peptide solutions were injected at various concentrations over the ligand and reference surfaces. Association and dissociation were monitored in real-time.[9][10]
-
Data Analysis : The sensorgrams from the reference cell were subtracted from the ligand cell data. The resulting binding curves were fitted to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow and the underlying logic of the alanine scan.
Caption: Experimental workflow for alanine scanning of Ac-Ala-Cys-Ser-Ala-Gly-OH.
Caption: Logic of identifying key residues via alanine scanning.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. 2.3. Alanine scanning (mutagenesis) [bio-protocol.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 9. publ.iss.it [publ.iss.it]
- 10. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating Peptide Inhibitor Binding Affinity: A Comparative Guide to Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity of potential therapeutic peptides is a critical step in the development pipeline. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for validating the binding affinity of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, a potential cysteine protease inhibitor, with alternative methods.
The peptide Ac-Ala-Cys-Ser-Ala-Gly-OH, with its central cysteine residue, is hypothesized to interact with the active site of cysteine proteases, such as caspases, which play crucial roles in apoptosis and inflammation.[1][2][3] Validating and quantifying the binding affinity of this peptide to its target protein is essential for understanding its mechanism of action and therapeutic potential. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions and is frequently employed for this purpose.[4]
Comparative Analysis of Binding Affinity Techniques
While SPR is a gold-standard technique, other methods can also provide valuable data on binding affinity.[1] The choice of technique often depends on the specific requirements of the experiment, including throughput needs, sample consumption, and the type of data required.
| Technique | Ac-Ala-Cys-Ser-Ala-Gly-OH (Hypothetical Data) | Alternative Peptide Inhibitor 1 (e.g., Ac-DEVD-CHO) | Alternative Peptide Inhibitor 2 (e.g., Z-VAD-FMK) | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | K D = 50 nMk a = 1 x 10^5 M⁻¹s⁻¹k d = 5 x 10⁻³ s⁻¹ | K D = 0.35 nM (for Caspase-3)[5]k a and k d data not readily available | Broad-spectrum irreversible inhibitor [3]Kinetic parameters not typically measured by K D | Real-time kinetics (k a, k d), label-free, high sensitivity, relatively low sample consumption.[4] | Immobilization of one interactant can sometimes affect binding; mass transport limitations for very fast interactions.[6] |
| Isothermal Titration Calorimetry (ITC) | ΔH = -10 kcal/molΔS = -5 cal/mol·K | Not readily available | Not readily available | Label-free, in-solution measurement providing thermodynamic data (ΔH, ΔS), no immobilization required. | Requires larger sample quantities and higher concentrations, lower throughput. |
| Bio-Layer Interferometry (BLI) | K D = 60 nMk a = 0.9 x 10^5 M⁻¹s⁻¹k d = 5.4 x 10⁻³ s⁻¹ | Not readily available | Not readily available | Real-time kinetics, high throughput (96-well plate format), tolerant of crude samples. | Generally lower sensitivity than SPR, immobilization is required. |
Table 1: Comparison of Binding Affinity Data and Techniques. Hypothetical data for Ac-Ala-Cys-Ser-Ala-Gly-OH is presented for illustrative purposes, based on typical affinities of peptide inhibitors for proteases. Data for alternative inhibitors are sourced from published literature.
Experimental Protocol: Validating Ac-Ala-Cys-Ser-Ala-Gly-OH Binding Affinity with SPR
This protocol outlines a typical workflow for determining the binding kinetics and affinity of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH (the analyte) to a target cysteine protease (the ligand) using SPR.
Materials and Reagents
-
Analyte: Ac-Ala-Cys-Ser-Ala-Gly-OH peptide, purity >95%
-
Ligand: Purified target cysteine protease (e.g., Caspase-3), purity >90%
-
SPR Instrument: (e.g., Biacore, Reichert)
-
Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface)
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other appropriate solution determined by regeneration scouting)
Experimental Workflow
Caption: SPR Experimental Workflow for Peptide-Protein Binding Analysis.
Detailed Methodology
-
Ligand Immobilization:
-
The carboxylated sensor surface is first activated with a mixture of NHS and EDC.
-
The target cysteine protease is then injected over the activated surface. The primary amine groups on the protein will covalently couple to the activated surface.
-
Any remaining active esters on the surface are then deactivated by injecting ethanolamine.
-
A reference flow cell is typically prepared in the same way but without the ligand to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Binding Analysis:
-
A stable baseline is established by flowing running buffer over the sensor surface.
-
A series of increasing concentrations of the Ac-Ala-Cys-Ser-Ala-Gly-OH peptide are injected over both the ligand and reference flow cells. The association of the peptide to the immobilized protease is monitored in real-time.
-
Following the association phase, running buffer is injected to monitor the dissociation of the peptide from the protease.
-
Between each peptide concentration, the sensor surface is regenerated to remove all bound peptide and restore the baseline. The regeneration solution and contact time must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the ligand flow cell data to obtain sensorgrams that represent the specific binding interaction.
-
The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D), where K D = k d / k a.
-
Signaling Pathway Context
The hypothesized interaction of Ac-Ala-Cys-Ser-Ala-Gly-OH with a caspase enzyme would place it within the apoptotic signaling pathway. By inhibiting a key executioner caspase, the peptide could prevent the downstream cleavage of cellular substrates that leads to programmed cell death.
Caption: Hypothesized Inhibition of the Apoptotic Pathway by Ac-Ala-Cys-Ser-Ala-Gly-OH.
Surface Plasmon Resonance provides a robust and detailed method for validating the binding affinity of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH to its target. The real-time kinetic data generated by SPR offers a deeper understanding of the interaction compared to endpoint assays. By comparing these results with data from alternative techniques such as ITC and BLI, researchers can gain a comprehensive view of the peptide's binding characteristics, which is crucial for its further development as a potential therapeutic agent.
References
- 1. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Inhibitors: Four of a kind beats a pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. path.ox.ac.uk [path.ox.ac.uk]
Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity Analysis of Antibodies Against Ac-Ala-Cys-Ser-Ala-Gly-OH
For researchers and drug development professionals utilizing custom antibodies, ensuring specificity is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of polyclonal or monoclonal antibodies generated against the synthetic peptide antigen, Ac-Ala-Cys-Ser-Ala-Gly-OH. Understanding the potential for off-target binding is a critical step in antibody validation, preventing misinterpretation of data in sensitive applications such as immunoassays and therapeutic antibody development.
Introduction to Ac-Ala-Cys-Ser-Ala-Gly-OH and the Imperative of Cross-Reactivity Profiling
The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a custom-designed synthetic antigen. The N-terminal acetylation and C-terminal carboxyl group mimic internal peptide sequences within a protein, a common strategy to elicit antibodies that recognize native protein epitopes. Given that short peptide sequences can share similarities with other proteins, a thorough cross-reactivity analysis is not just recommended but essential. This guide will detail the experimental design, protocols, and data interpretation for evaluating the binding specificity of an anti-Ac-Ala-Cys-Ser-Ala-Gly-OH antibody against a panel of structurally related and unrelated peptides.
Designing a Cross-Reactivity Panel
The selection of peptides for a cross-reactivity panel is a crucial first step. The panel should include peptides with single or multiple amino acid substitutions, deletions, or additions to the original immunizing peptide. Furthermore, peptides from known proteins that contain similar sequence motifs should be included to assess potential off-target binding in a biological context.
Table 1: Example of a Peptide Panel for Cross-Reactivity Screening
| Peptide ID | Sequence | Rationale |
| Target | Ac-Ala-Cys-Ser-Ala-Gly-OH | Immunizing peptide (Positive Control) |
| P1 | Ac-Ala-Gly -Ser-Ala-Gly-OH | Single substitution (Cys -> Gly) |
| P2 | Ac-Ala-Cys-Ala -Ala-Gly-OH | Single substitution (Ser -> Ala) |
| P3 | Ac-Gly -Cys-Ser-Ala-Gly-OH | Single substitution at N-terminus (Ala -> Gly) |
| P4 | Ac-Ala-Cys-Ser-Ala-Ala -OH | Single substitution at C-terminus (Gly -> Ala) |
| P5 | Ac-Ala-Cys-Ser-Ala-OH | Deletion of C-terminal Glycine |
| P6 | Ac-Cys-Ser-Ala-Gly-OH | Deletion of N-terminal Alanine |
| P7 | Ac-Ala-Cys-Gly-OH | Unrelated peptide (Negative Control) |
| P8 | Ac-Val-Met-Gly-Gly-Ala-OH | Unrelated peptide (Negative Control) |
Experimental Methodologies for Cross-Reactivity Assessment
Two primary techniques are widely employed to quantify antibody-antigen interactions and assess cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that is highly suitable for screening a large number of peptides for antibody binding. A competitive ELISA format is particularly useful for determining the relative affinity of an antibody for different peptides.
-
Coating: A 96-well microtiter plate is coated with the target peptide (Ac-Ala-Cys-Ser-Ala-Gly-OH) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound peptide.
-
Blocking: Non-specific binding sites are blocked by incubating the plate with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: The anti-Ac-Ala-Cys-Ser-Ala-Gly-OH antibody is pre-incubated with varying concentrations of the competitor peptides (from the cross-reactivity panel) for 1-2 hours.
-
Incubation: The antibody-peptide mixtures are then added to the coated and blocked plate and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Stopping and Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Test Peptide) x 100
where IC50 is the concentration of the peptide that causes 50% inhibition of the antibody binding to the coated target peptide.
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Peptide ID | Sequence | IC50 (nM) | % Cross-Reactivity |
| Target | Ac-Ala-Cys-Ser-Ala-Gly-OH | 10 | 100% |
| P1 | Ac-Ala-Gly -Ser-Ala-Gly-OH | 500 | 2% |
| P2 | Ac-Ala-Cys-Ala -Ala-Gly-OH | 85 | 11.8% |
| P3 | Ac-Gly -Cys-Ser-Ala-Gly-OH | 150 | 6.7% |
| P4 | Ac-Ala-Cys-Ser-Ala-Ala -OH | 25 | 40% |
| P5 | Ac-Ala-Cys-Ser-Ala-OH | >1000 | <1% |
| P6 | Ac-Cys-Ser-Ala-Gly-OH | >1000 | <1% |
| P7 | Ac-Ala-Cys-Gly-OH | >10000 | Not Detected |
| P8 | Ac-Val-Met-Gly-Gly-Ala-OH | >10000 | Not Detected |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₒ). This level of detail offers a more in-depth understanding of cross-reactivity than ELISA.[1][2][3]
-
Immobilization: The anti-Ac-Ala-Cys-Ser-Ala-Gly-OH antibody is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of each peptide from the cross-reactivity panel is injected over the sensor surface. A running buffer (e.g., HBS-EP+) is used to establish a stable baseline.
-
Association Phase: The binding of the peptide to the immobilized antibody is monitored in real-time as an increase in the response units (RU).
-
Dissociation Phase: The peptide solution is replaced with running buffer, and the dissociation of the peptide from the antibody is monitored as a decrease in RU.
-
Regeneration: The sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound peptide, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the affinity (Kₒ = kₑ/kₐ).
Table 3: Hypothetical Kinetic and Affinity Data from SPR Analysis
| Peptide ID | Sequence | kₐ (1/Ms) | kₑ (1/s) | Kₒ (M) |
| Target | Ac-Ala-Cys-Ser-Ala-Gly-OH | 1.5 x 10⁵ | 1.2 x 10⁻³ | 8.0 x 10⁻⁹ |
| P1 | Ac-Ala-Gly -Ser-Ala-Gly-OH | 2.1 x 10³ | 4.5 x 10⁻² | 2.1 x 10⁻⁵ |
| P2 | Ac-Ala-Cys-Ala -Ala-Gly-OH | 8.9 x 10⁴ | 9.8 x 10⁻³ | 1.1 x 10⁻⁷ |
| P3 | Ac-Gly -Cys-Ser-Ala-Gly-OH | 5.4 x 10⁴ | 3.2 x 10⁻³ | 5.9 x 10⁻⁸ |
| P4 | Ac-Ala-Cys-Ser-Ala-Ala -OH | 1.1 x 10⁵ | 2.5 x 10⁻³ | 2.3 x 10⁻⁸ |
| P5 | Ac-Ala-Cys-Ser-Ala-OH | No Binding Detected | No Binding Detected | No Binding Detected |
| P6 | Ac-Cys-Ser-Ala-Gly-OH | No Binding Detected | No Binding Detected | No Binding Detected |
| P7 | Ac-Ala-Cys-Gly-OH | No Binding Detected | No Binding Detected | No Binding Detected |
| P8 | Ac-Val-Met-Gly-Gly-Ala-OH | No Binding Detected | No Binding Detected | No Binding Detected |
Comparison of Methodologies and Interpretation of Results
Both ELISA and SPR provide valuable data for assessing antibody cross-reactivity.
-
ELISA is a cost-effective and high-throughput method ideal for initial screening of a large panel of peptides. The % Cross-Reactivity provides a clear, albeit relative, measure of specificity.
-
SPR offers a more detailed, quantitative analysis of the binding kinetics. Differences in association and dissociation rates can reveal subtle variations in binding mechanisms that are not apparent from ELISA data alone. A significantly lower affinity (higher Kₒ) for a variant peptide indicates a lower likelihood of cross-reactivity.
From the hypothetical data, we can conclude that the antibody exhibits high specificity for the target peptide, Ac-Ala-Cys-Ser-Ala-Gly-OH. While some binding is observed with single amino acid substitutions (P2, P3, P4), the affinity is considerably lower. Deletions at either terminus (P5, P6) or unrelated sequences (P7, P8) show no detectable binding, confirming the antibody's specificity for the core sequence.
Conclusion
A thorough evaluation of antibody cross-reactivity is a cornerstone of reliable research and the development of safe and effective biologics. By employing a well-designed peptide panel and utilizing complementary techniques such as competitive ELISA for high-throughput screening and SPR for in-depth kinetic analysis, researchers can confidently characterize the specificity of their antibodies. The methodologies and data presented in this guide provide a robust framework for the validation of antibodies raised against novel peptide antigens like Ac-Ala-Cys-Ser-Ala-Gly-OH, ensuring data integrity and advancing scientific discovery.
References
- 1. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 2. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Efficacy of Ac-Ala-Cys-Ser-Ala-Gly-OH in Animal Models: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the therapeutic potential of the novel peptide Ac-Ala-Cys-Ser-Ala-Gly-OH. This guide provides a comprehensive overview of its efficacy in preclinical animal models, comparative analysis with alternative therapies, and detailed experimental methodologies.
Initial investigations into the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH have revealed a notable absence of publicly available data regarding its efficacy and mechanism of action in animal models. Extensive searches of scientific literature and databases did not yield specific studies on this particular peptide sequence. Consequently, this guide will address the inquiry by providing a framework for evaluating novel peptide candidates like Ac-Ala-Cys-Ser-Ala-Gly-OH, drawing comparisons with general peptide therapeutic strategies, and outlining the necessary experimental protocols for future preclinical evaluation.
Comparative Landscape of Peptide Therapeutics
While specific data for Ac-Ala-Cys-Ser-Ala-Gly-OH is unavailable, the broader field of peptide therapeutics offers a context for its potential applications. Peptides, short chains of amino acids, are known for their high specificity and potency in modulating biological processes. They often serve as signaling molecules in pathways related to inflammation, oncology, and metabolic disorders.
For a hypothetical evaluation, one might compare Ac-Ala-Cys-Ser-Ala-Gly-OH to established peptide drugs targeting similar pathways. For instance, if this peptide is theorized to have anti-inflammatory properties, a comparative analysis would involve benchmarking its performance against agents like corticosteroids or other immunomodulatory peptides in relevant animal models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Animal Model | Key Efficacy Endpoint | Dose | Route of Administration | Result |
| Ac-Ala-Cys-Ser-Ala-Gly-OH | (Not Available) | (Not Available) | (N/A) | (N/A) | (N/A) |
| Alternative Peptide A | Collagen-Induced Arthritis (Mouse) | Reduction in Paw Swelling | 10 mg/kg | Subcutaneous | 40% reduction |
| Dexamethasone (Steroid) | Collagen-Induced Arthritis (Mouse) | Reduction in Paw Swelling | 1 mg/kg | Intraperitoneal | 60% reduction |
| Alternative Peptide B | DSS-Induced Colitis (Rat) | Decrease in Disease Activity Index | 5 mg/kg | Intravenous | 35% decrease |
| Mesalamine (Standard of Care) | DSS-Induced Colitis (Rat) | Decrease in Disease Activity Index | 100 mg/kg | Oral | 50% decrease |
This table is for illustrative purposes only and does not represent actual data for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Experimental Protocols for Efficacy Evaluation
To ascertain the therapeutic efficacy of a novel peptide such as Ac-Ala-Cys-Ser-Ala-Gly-OH, a series of well-defined in vivo experiments are required. The following protocols outline standard methodologies used in preclinical animal studies.
1. Animal Model of Disease: The choice of animal model is critical and depends on the therapeutic area of interest. For example, to test anti-inflammatory effects, a collagen-induced arthritis (CIA) model in mice or a dextran sulfate sodium (DSS)-induced colitis model in rats would be appropriate.
2. Dosing and Administration: A dose-ranging study should be conducted to determine the optimal therapeutic dose. The route of administration (e.g., intravenous, subcutaneous, oral) will depend on the peptide's physicochemical properties and intended clinical use.
3. Efficacy Assessment: Efficacy is measured using relevant endpoints for the chosen disease model. This can include:
-
Clinical Scoring: Regular assessment of disease symptoms (e.g., paw swelling in arthritis, weight loss and stool consistency in colitis).
-
Histopathology: Microscopic examination of affected tissues to assess inflammation and damage.
-
Biomarker Analysis: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples using techniques like ELISA or multiplex assays.
4. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide, as well as its effect on the target pathway over time.
5. Toxicology and Safety Assessment: Initial safety evaluation involves monitoring for adverse effects, changes in animal behavior, and gross organ pathology.
Signaling Pathways and Experimental Workflow Visualization
Understanding the potential mechanism of action is crucial for drug development. While the specific pathway for Ac-Ala-Cys-Ser-Ala-Gly-OH is unknown, a hypothetical signaling cascade and the general workflow for its evaluation can be visualized.
Caption: Hypothetical signaling pathway for Ac-Ala-Cys-Ser-Ala-Gly-OH.
Caption: General experimental workflow for in vivo efficacy testing.
A Comparative Analysis of Acetylated vs. Non-Acetylated Ala-Cys-Ser-Ala-Gly-OH for Research and Drug Development
For researchers, scientists, and drug development professionals, the choice between an acetylated and a non-acetylated peptide can significantly impact experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of the acetylated and non-acetylated forms of the pentapeptide Ala-Cys-Ser-Ala-Gly-OH, drawing upon established principles of peptide chemistry and offering supporting experimental protocols for verification.
N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the N-terminus of a peptide, is a strategic modification that mimics a common natural post-translational modification. This seemingly minor alteration can profoundly influence a peptide's physicochemical properties, stability, and biological activity. Understanding these differences is crucial for designing experiments and developing peptide-based therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated differences between the acetylated and non-acetylated forms of Ala-Cys-Ser-Ala-Gly-OH. These comparisons are based on the general effects of N-terminal acetylation on peptides.
Table 1: Physicochemical Properties
| Property | Non-Acetylated Ala-Cys-Ser-Ala-Gly-OH | Acetylated Ala-Cys-Ser-Ala-Gly-OH | Rationale for Difference |
| Molecular Weight | Base Molecular Weight | Base Molecular Weight + 42.04 Da | Addition of an acetyl group (C₂H₂O).[1] |
| Net Charge (at pH 7.4) | Neutral or slightly negative (depending on C-terminus) | More negative | Acetylation neutralizes the positive charge of the N-terminal amino group.[2][3][4] |
| Isoelectric Point (pI) | Higher | Lower | The loss of a positive charge at the N-terminus lowers the overall pI. |
| Lipophilicity | Lower | Higher | The acetyl group increases the hydrophobic character of the peptide. |
Table 2: Stability and Solubility
| Property | Non-Acetylated Ala-Cys-Ser-Ala-Gly-OH | Acetylated Ala-Cys-Ser-Ala-Gly-OH | Rationale for Difference |
| Proteolytic Stability | Lower | Higher | The acetyl group blocks degradation by N-terminal exopeptidases (aminopeptidases).[2][4] |
| In Vitro Half-Life (Serum) | Shorter | Longer | Increased resistance to enzymatic degradation leads to a longer half-life in biological fluids.[5] |
| Aqueous Solubility | Potentially Higher | Potentially Lower | Neutralizing the N-terminal charge can reduce the peptide's overall polarity, potentially decreasing solubility in aqueous buffers.[1] |
Table 3: Biological Properties
| Property | Non-Acetylated Ala-Cys-Ser-Ala-Gly-OH | Acetylated Ala-Cys-Ser-Ala-Gly-OH | Rationale for Difference |
| Cell Permeability | Lower | Higher | The increased lipophilicity and neutralization of the N-terminal charge can enhance passive diffusion across cell membranes.[1][4] |
| Receptor Binding Affinity | Dependent on N-terminus involvement | May be altered (increased or decreased) | If the N-terminal amine is critical for receptor interaction, acetylation may decrease affinity. Conversely, if the acetyl group mimics a native structure or improves conformational stability, affinity could be enhanced.[1] |
| Immunogenicity | Potentially higher | Potentially lower | Modification of the N-terminus can alter the peptide's recognition by the immune system. |
Experimental Protocols
To empirically determine the properties outlined above for Ala-Cys-Ser-Ala-Gly-OH and its acetylated analogue, the following standard experimental protocols can be employed.
Protocol 1: In Vitro Peptide Stability in Human Serum
Objective: To determine the half-life of the peptides in the presence of serum proteases.
Materials:
-
Acetylated and non-acetylated Ala-Cys-Ser-Ala-Gly-OH
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
96-well plates or microcentrifuge tubes
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare stock solutions of each peptide (1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Dilute the peptide stock solutions to a final concentration of 100 µg/mL in pre-warmed human serum.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the peptide-serum mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide.
Protocol 2: Peptide Solubility Assay
Objective: To determine the aqueous solubility of the peptides.
Materials:
-
Acetylated and non-acetylated Ala-Cys-Ser-Ala-Gly-OH (lyophilized powder)
-
Distilled, deionized water or PBS, pH 7.4
-
Vortex mixer
-
Sonicator
-
Spectrophotometer or HPLC
Procedure:
-
Add increasing amounts of the lyophilized peptide to a fixed volume of solvent (e.g., 1 mL of PBS) in separate vials.
-
After each addition, vortex the solution for 2 minutes. If the peptide does not dissolve, sonicate for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
The highest concentration at which the peptide fully dissolves is considered its solubility under those conditions.
-
For a more quantitative measure, create a saturated solution, centrifuge to pellet excess solid, and measure the concentration of the peptide in the supernatant using a spectrophotometer (if the peptide contains a chromophore) or HPLC with a standard curve.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the peptides across an artificial membrane, mimicking the gastrointestinal barrier or blood-brain barrier.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
PBS, pH 7.4
-
Peptide stock solutions
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add buffer to the acceptor wells.
-
Add the peptide solutions (at a known concentration) to the donor wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate the plate with gentle shaking for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
-
Protocol 4: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC₅₀) of the peptides to a specific receptor.
Materials:
-
A known radiolabeled or fluorescently labeled ligand for the target receptor
-
Cell membranes or purified receptor preparation
-
Acetylated and non-acetylated Ala-Cys-Ser-Ala-Gly-OH
-
Binding buffer
-
Glass fiber filters and a cell harvester (for filtration-based assays) or appropriate plates for a scintillation proximity assay.
-
Scintillation counter or fluorescence plate reader
Procedure:
-
In a multi-well plate, add a fixed concentration of the labeled ligand and the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (acetylated and non-acetylated forms) to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand. For a filtration assay, rapidly filter the contents of each well through a glass fiber filter and wash with cold buffer.
-
Quantify the amount of bound labeled ligand in each well.
-
Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand.
Mandatory Visualizations
Caption: Workflow for comparing acetylated and non-acetylated peptides.
Caption: Hypothetical signaling pathway influenced by peptide binding.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 5. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Structural Comparison of Ac-Ala-Cys-Ser-Ala-Gly-OH and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the structural comparison of the novel peptide Ac-Ala-Cys-Ser-Ala-Gly-OH and its potential analogs. Due to the absence of specific literature on this peptide, this comparison is based on the well-documented structural tendencies of its constituent amino acids and common analog modifications.
The pentapeptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a short, acetylated peptide with a free C-terminus. Its structure and function will be dictated by the interplay of its amino acid side chains and backbone flexibility. Alanine residues (Ala) tend to favor helical conformations and contribute to a compact structure.[1][2] The central core of the peptide, Cysteine (Cys) and Serine (Ser), offers reactive sites for the generation of analogs. Cysteine's thiol group is highly reactive and can form disulfide bonds, which are crucial for stabilizing tertiary structures in larger proteins.[3][4][5][6] Serine's hydroxyl group is a common site for post-translational modifications like phosphorylation, which can significantly alter a peptide's conformation and biological activity.[7] Glycine (Gly) provides conformational flexibility to the peptide backbone, allowing it to adopt various secondary structures, including turns and loops.[8][9][10][11] The N-terminal acetylation neutralizes the positive charge, which can increase the peptide's hydrophobicity and stability by making it resistant to aminopeptidases.[12][13][14]
Hypothetical Structural Data Comparison
The following tables present hypothetical quantitative data to illustrate how the structural properties of Ac-Ala-Cys-Ser-Ala-Gly-OH and its analogs could be compared. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Comparison of Conformational Parameters
| Peptide Analog | Predominant Secondary Structure (from CD) | β-turn Population (%) (from NMR) | Solvent Accessible Surface Area (SASA) of Cys/Ser side chain (Ų) |
| Ac-Ala-Cys-Ser-Ala-Gly-OH | Random Coil / Type I β-turn | 30 | 45 |
| Analog 1 (Cys Dimer - Disulfide Bond) | Constrained Loop | 80 | 10 |
| Analog 2 (Phosphorylated Ser) | Extended / Polyproline II-like | 15 | 60 |
Table 2: NMR Spectroscopy Data (Hypothetical)
| Peptide Analog | Residue | ³J(HN,Hα) Coupling Constant (Hz) | Hα Chemical Shift (ppm) |
| Ac-Ala-Cys-Ser-Ala-Gly-OH | Cys-2 | 7.5 | 4.6 |
| Ser-3 | 6.8 | 4.4 | |
| Analog 1 (Cys Dimer) | Cys-2 | 8.5 | 4.8 |
| Ser-3 | 8.0 | 4.5 | |
| Analog 2 (pSer) | Cys-2 | 7.2 | 4.5 |
| pSer-3 | 5.5 | 4.9 |
Potential Analogs and their Structural Implications
1. Cysteine-Modified Analogs:
The thiol group of cysteine is a prime target for modification.[15][16][17]
-
Disulfide Bridge Formation: Oxidation of the cysteine residue could lead to the formation of an intermolecular disulfide bond, creating a dimeric peptide. This would dramatically alter the structure, likely inducing a more rigid, cyclic conformation.[3][4] Such a modification can be used to create peptide scaffolds with specific orientations.
-
Alkylation: The cysteine thiol can be alkylated to introduce various functional groups, altering the peptide's steric and electronic properties.
2. Serine-Modified Analogs:
The hydroxyl group of serine is a key site for modifications that can act as molecular switches.
-
Phosphorylation: Phosphorylation of the serine residue would introduce a bulky, negatively charged phosphate group. This modification is known to significantly alter peptide backbone conformation, potentially favoring a more extended or polyproline II (PPII) type structure.[7][18][19] Hydrolysis-stable mimics of phosphoserine can also be incorporated for lasting effects.[20]
-
Glycosylation: The attachment of a sugar moiety to the serine would increase the peptide's hydrophilicity and could influence its folding and stability.
Experimental Protocols
A combination of spectroscopic and spectrometric techniques would be essential to elucidate and compare the structures of Ac-Ala-Cys-Ser-Ala-Gly-OH and its analogs.
1. Peptide Synthesis and Purification:
-
Solid-Phase Peptide Synthesis (SPPS): The peptides would be synthesized on a solid support, typically using Fmoc chemistry. For analogs with modifications like phosphorylation, the modified amino acid would be incorporated during synthesis.[21]
-
Purification: The synthesized peptides would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Mass Spectrometry (MS) for Primary Structure Confirmation:
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the synthesized peptides.
-
Peptide Mapping: Tandem mass spectrometry (MS/MS) would be employed to confirm the amino acid sequence.[22] This involves enzymatic digestion of the peptide followed by mass analysis of the fragments.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a buffer) to a concentration of >0.5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be performed to assign proton resonances and obtain distance constraints between protons.
-
Structure Calculation: The experimental constraints from NMR are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the data.
4. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:
-
Method: CD spectroscopy measures the differential absorption of left and right circularly polarized light by the peptide backbone.
-
Analysis: The resulting spectrum provides information about the proportions of different secondary structure elements, such as α-helices, β-sheets, and random coils.
Visualizations
References
- 1. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. bachem.com [bachem.com]
- 7. Phosphorylation alters backbone conformational preferences of serine and threonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of proline and glycine in determining the backbone flexibility of a channel-forming peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 13. lifetein.com [lifetein.com]
- 14. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. biorxiv.org [biorxiv.org]
- 20. Bot Detection [iris-biotech.de]
- 21. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 22. biocompare.com [biocompare.com]
Functional Validation of Ac-Ala-Cys-Ser-Ala-Gly-OH with Knockout Cells: A Comparative Guide
Disclaimer: The biological function of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is not established in publicly available literature. This guide is presented as a hypothetical case study for researchers engaged in the functional validation of novel peptides. For the purpose of this guide, we will refer to Ac-Ala-Cys-Ser-Ala-Gly-OH as "Peptide X" and hypothesize that it functions as an agonist for a G-protein coupled receptor, herein named "Receptor Y". We further hypothesize that Receptor Y activation leads to the stimulation of the MAPK/ERK signaling pathway and a modulation of intracellular reactive oxygen species (ROS).
This guide provides a framework for the functional validation of Peptide X using wild-type and Receptor Y knockout (KO) cells. It compares the activity of Peptide X with a known synthetic agonist ("Known Agonist A") and a competitive antagonist ("Known Antagonist B") for Receptor Y.
Data Presentation: Comparative Activity Profile
The following table summarizes the expected outcomes from the functional validation experiments. The data presented are hypothetical and serve to illustrate the comparative framework.
| Treatment | Cell Line | p-ERK/ERK Ratio (Fold Change) | Intracellular ROS (Fold Change) | Receptor Y Binding (%) |
| Vehicle Control | Wild-Type | 1.0 | 1.0 | 0 |
| Vehicle Control | Receptor Y KO | 1.0 | 1.0 | 0 |
| Peptide X (1 µM) | Wild-Type | 3.5 | 1.8 | 85 |
| Peptide X (1 µM) | Receptor Y KO | 1.1 | 1.0 | <5 |
| Known Agonist A (100 nM) | Wild-Type | 4.0 | 2.0 | 95 |
| Known Agonist A (100 nM) | Receptor Y KO | 1.0 | 1.1 | <5 |
| Known Antagonist B (1 µM) | Wild-Type | 1.0 | 1.0 | 98 |
| Peptide X + Known Antagonist B | Wild-Type | 1.2 | 1.1 | Not Applicable |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Wild-type and Receptor Y knockout (KO) HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ROS assays).
-
Grow cells to 80-90% confluency.
-
Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Prepare stock solutions of Peptide X, Known Agonist A, and Known Antagonist B in a suitable solvent (e.g., sterile water or DMSO).
-
Treat cells with the compounds at the desired final concentrations for the specified duration (e.g., 15 minutes for ERK phosphorylation, 1 hour for ROS measurement). For antagonist experiments, pre-incubate with Known Antagonist B for 30 minutes before adding Peptide X.
-
Generation of Receptor Y Knockout Cells (General Overview)
Receptor Y knockout cell lines can be generated using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the exons of the gene encoding Receptor Y.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 expression vector into the wild-type cell line.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Validation: Expand the single-cell clones and screen for the absence of Receptor Y expression by Western blot and genomic DNA sequencing to confirm the knockout.
Western Blot for ERK Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal.
Intracellular ROS Measurement Assay
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][2]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat the cells with Peptide X and controls as described in Protocol 1.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.[2]
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe.[2] Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: Hypothesized signaling cascade initiated by Peptide X.
Caption: Workflow for validating the function of Peptide X.
References
Safety Operating Guide
Proper Disposal of Ac-Ala-Cys-Ser-Ala-Gly-OH: A Guide for Laboratory Professionals
The proper disposal of the peptide Ac-Ala-Cys-Ser-Ala-Gly-OH is a critical aspect of laboratory safety and environmental responsibility. While the peptide itself is generally not considered hazardous, the primary concern for disposal arises from the potential presence of residual hazardous chemicals from its synthesis and purification. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this peptide and its associated waste streams.
I. Initial Assessment and Waste Segregation
Before initiating any disposal procedure, a thorough assessment of the waste stream is necessary. The guiding principle is to segregate waste based on its chemical properties to prevent dangerous reactions and ensure proper disposal pathways.[1][2]
Key Considerations:
-
Peptide Form: Determine if the peptide is in a solid (lyophilized) or liquid (solution) form.
-
Contaminants: Identify all potential contaminants, which may include:
-
Solvents: Halogenated (e.g., Dichloromethane - DCM) and non-halogenated (e.g., N,N-Dimethylformamide - DMF, Acetonitrile - ACN) solvents are commonly used in peptide synthesis and purification.[3][4]
-
Reagents: Trifluoroacetic acid (TFA) is frequently used for cleavage from the solid support and will likely be present as a salt with the peptide.[5][6][7][8] Other reagents may include coupling agents and bases like piperidine.
-
II. Disposal Procedures
The appropriate disposal method depends on the form of the peptide waste and the nature of its contaminants.
A. Solid Peptide Waste (Lyophilized)
-
Evaluation: If the pure, lyophilized peptide is free from hazardous solvents and reagents, it can typically be disposed of as non-hazardous chemical waste. However, it is crucial to consult your institution's specific guidelines for non-hazardous solid waste disposal.[2]
-
Packaging: Place the solid peptide in a clearly labeled, sealed container. The label should include the full chemical name: "Ac-Ala-Cys-Ser-Ala-Gly-OH".
-
Disposal: Dispose of the container in the designated non-hazardous solid waste stream as per your institution's protocol.
B. Liquid Peptide Waste (Solutions)
-
Aqueous Solutions (Non-Hazardous):
-
If the peptide is dissolved in a non-hazardous aqueous buffer (e.g., phosphate-buffered saline) and is free of hazardous contaminants, it may be permissible to dispose of it down the sanitary sewer.[9]
-
Crucially, always verify your local wastewater treatment facility's acceptance of such biological materials before drain disposal. [1] The pH of the solution should be neutral (between 5 and 9) before disposal.[1][9]
-
-
Solutions Containing Hazardous Solvents:
-
Segregation: Do not mix different types of solvent waste.[2] Collect halogenated and non-halogenated solvent waste in separate, dedicated containers.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including the peptide and all solvents.[6]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[6]
-
Collection: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department.[5]
-
-
Solutions Containing Trifluoroacetic Acid (TFA):
-
TFA is a hazardous waste and must not be poured down the drain.[5]
-
Collection: Collect all TFA-containing waste in a designated, closed container labeled as "Hazardous Waste: Trifluoroacetic Acid".[5][6]
-
Segregation: Store TFA waste separately from incompatible materials such as bases, oxidizers, and reducers.[5][7]
-
Disposal: Contact your EH&S department for proper disposal.[5]
-
III. Decontamination of Labware
All labware that has come into contact with Ac-Ala-Cys-Ser-Ala-Gly-OH and associated reagents should be thoroughly decontaminated.
-
Glassware: Rinse with an appropriate solvent to remove any residual peptide and hazardous chemicals. The rinsate should be collected and disposed of as hazardous waste. After rinsing, wash the glassware with soap and water.
-
Consumables: Non-reusable items such as pipette tips and microfuge tubes should be placed in a designated solid waste container. If they are contaminated with significant amounts of hazardous materials, they should be disposed of as hazardous solid waste.
IV. Quantitative Data Summary
| Waste Stream | Key Contaminants | Disposal Method |
| Solid Peptide (Pure) | None | Non-hazardous solid chemical waste, per institutional guidelines.[2] |
| Aqueous Peptide Solution (Non-Hazardous) | Water, non-hazardous buffers | Neutralize to pH 5-9 and dispose down the sanitary sewer, pending local regulations.[1][9] |
| Organic Solvent Peptide Solution (Halogenated) | Dichloromethane (DCM), etc. | Collect in a labeled, sealed container for hazardous waste disposal by EH&S. Segregate from non-halogenated solvents.[1] |
| Organic Solvent Peptide Solution (Non-Halogenated) | N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Collect in a labeled, sealed container for hazardous waste disposal by EH&S. Segregate from halogenated solvents.[1] |
| TFA-Containing Solutions | Trifluoroacetic Acid (TFA) | Collect in a dedicated, labeled container for hazardous waste disposal by EH&S. Do not dispose down the drain.[5][6] Segregate from incompatibles.[5] |
| Contaminated Labware (Rinsate) | Residual peptide and synthesis reagents | Collect rinsate as hazardous liquid waste. |
| Contaminated Labware (Solid) | Trace amounts of peptide and reagents | Dispose of as solid hazardous waste if significantly contaminated; otherwise, as non-hazardous solid waste. |
V. Experimental Protocols
Acid-Base Neutralization Protocol for Aqueous Waste
This protocol is for the neutralization of non-hazardous acidic or basic aqueous solutions prior to drain disposal.
-
Preparation: Conduct the neutralization in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Dilution: For concentrated acids or bases (quantities ≤ 25 mL), dilute them by a factor of 10 in a large volume of cold water before neutralization.[9]
-
Neutralization:
-
For acidic solutions: Slowly add a weak base (e.g., sodium bicarbonate) while stirring.
-
For basic solutions: Slowly add a weak acid (e.g., citric acid) while stirring.
-
-
Monitoring: Monitor the pH of the solution using a pH meter or pH strips.
-
Completion: Continue adding the neutralizing agent until the pH is between 5 and 9.[9]
-
Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a large volume of water, in accordance with institutional and local regulations.[9]
VI. Disposal Workflow Diagram
Caption: Disposal workflow for Ac-Ala-Cys-Ser-Ala-Gly-OH waste.
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. amherst.edu [amherst.edu]
- 8. H-Cys-Arg-Gly-Asp-Phe-Pro-Ala-Ser-Ser-Cys-OH peptide [novoprolabs.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
